4-Methyl-6-nitropyridin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-nitropyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-6(8(10)11)7-3-5(4)9/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYBCOXUDXMWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 4-Methyl-6-nitropyridin-3-ol (CAS 1806389-28-5): Properties, Synthesis, and Research Applications
Abstract: This technical guide provides a comprehensive overview of 4-Methyl-6-nitropyridin-3-ol (CAS: 1806389-28-5), a substituted nitropyridine of significant interest to the chemical and pharmaceutical research communities. While detailed experimental data for this specific molecule is emerging, this document synthesizes available information and provides expert insights based on the well-established chemistry of the nitropyridine class. We will cover its core physicochemical properties, propose a logical synthetic pathway, discuss its anticipated reactivity and spectral characteristics, and explore its potential as a versatile building block in drug discovery, agrochemicals, and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and research programs.
Introduction: The Versatility of the Nitropyridine Scaffold
Nitropyridines are a class of heterocyclic compounds that serve as pivotal intermediates in the synthesis of a wide array of functional molecules.[1] The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, facilitating reactions with nucleophilic reagents and providing a synthetic handle for conversion into other nitrogen-containing functionalities like amines and azo groups.[1] This reactivity profile makes nitropyridines exceptionally valuable precursors for complex bioactive molecules, including antitumor, antibacterial, and antifungal agents, as well as next-generation herbicides and insecticides.[1]
This compound is a member of this class, distinguished by a specific arrangement of three key functional groups: a hydroxyl (-OH) group at the 3-position, a methyl (-CH₃) group at the 4-position, and a nitro (-NO₂) group at the 6-position. This unique substitution pattern suggests a nuanced reactivity profile, making it a promising candidate for constructing diverse molecular architectures. This guide aims to consolidate the known data and provide a predictive framework for its utilization in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized from chemical supplier data. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
Table 1: Core Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1806389-28-5 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [2][4] |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% | [4] |
| InChI Key | AFYBCOXUDXMWCN-UHFFFAOYSA-N |
| Storage | Sealed in a dry place at room temperature. |[4] |
Caption: 2D chemical structure of the title compound.
**3. Synthesis and Anticipated Reactivity
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for this compound is not widely published, a chemically sound pathway can be proposed based on established methodologies for pyridine ring functionalization. A plausible route involves the selective nitration of a suitable precursor, 4-methylpyridin-3-ol.
The directing effects of the existing substituents are key to the causality of this experimental design. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weak activating, ortho-, para-director. In the acidic conditions required for nitration, the pyridine nitrogen will be protonated, becoming a powerful deactivating meta-director. The interplay of these effects would favor electrophilic attack at the C2 and C6 positions. The steric hindrance from the adjacent methyl group at C4 may disfavor substitution at the C5 position, making the C6 position a likely target for nitration.
Caption: A logical workflow for the synthesis of the target compound.
Step-by-Step Hypothetical Synthesis Protocol:
-
Reactor Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the starting material, 4-methylpyridin-3-ol.
-
Acidification: Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the internal temperature below 10°C. The sulfuric acid serves to protonate the nitric acid, generating the highly reactive nitronium ion (NO₂⁺), the key electrophile for this reaction.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel. Add this mixture to the reaction flask at a rate that keeps the internal temperature below 10°C. This temperature control is critical to prevent over-nitration and other side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and helps precipitate the product.
-
Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. The product is then isolated by vacuum filtration.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.
Chemical Reactivity Profile
The molecule's functionality suggests several avenues for further chemical transformation:
-
Nitro Group Reduction: The nitro group is readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 6-amino-4-methylpyridin-3-ol, a highly valuable intermediate for introducing diversity through amide bond formation, diazotization, or other amine-based chemistries.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. This allows for modification of the compound's solubility, lipophilicity, and potential biological interactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nature of the nitro group activates the pyridine ring, particularly at the positions ortho and para to it, for nucleophilic attack. This could enable the displacement of a suitable leaving group if one were present on the ring.
Potential Research Applications
Given the established utility of nitropyridines, this compound is a compound of high interest for several research domains. It is primarily used for laboratory research and development purposes.[5] Its structure makes it an ideal scaffold or intermediate.[6]
Caption: Logical map of potential research applications for the title compound.
-
Drug Discovery: As a functionalized heterocyclic molecule, it is an attractive starting point for medicinal chemistry campaigns. The reduction of the nitro group to an amine, followed by coupling with various carboxylic acids, could rapidly generate libraries of compounds for screening against therapeutic targets like kinases or proteases.[1][6]
-
Agrochemicals: The pyridine core is present in many commercial pesticides. This compound could be used to develop novel herbicides or fungicides with improved efficacy and crop safety profiles.[6]
-
Materials Science: Nitroaromatic compounds are often used in the synthesis of dyes and advanced polymers.[7] The functional groups on this molecule offer multiple points for polymerization or attachment to other material backbones.
Anticipated Spectral Characteristics
For unambiguous structure confirmation and purity assessment, a suite of spectroscopic analyses is essential. While specific spectra for this compound are not publicly available, its characteristics can be predicted.
-
¹H NMR: The spectrum should display two distinct signals for the aromatic protons on the pyridine ring, likely appearing as singlets or doublets depending on coupling. A singlet corresponding to the three protons of the methyl group would be expected in the aliphatic region (around 2-2.5 ppm). A broad singlet for the hydroxyl proton would also be present.
-
¹³C NMR: Six distinct carbon signals are expected, corresponding to the six carbons in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the nitro group being significantly downfield.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, approximately 154.12.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).
Safety and Handling
Proper handling of this chemical is imperative for laboratory safety. The available Safety Data Sheet (SDS) information indicates the following hazards.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][8]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature, away from incompatible materials such as strong oxidizing agents.[5]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[8] In case of eye contact, rinse cautiously with water for several minutes.[8] If swallowed, seek medical attention.
Conclusion
This compound is a chemical intermediate with considerable untapped potential. Its specific constellation of functional groups on a pyridine core positions it as a valuable building block for creating novel and complex molecules. While public data on its direct applications remains limited, a thorough understanding of the chemistry of related nitropyridines allows for the confident prediction of its reactivity and utility. For research teams in drug discovery, agrochemicals, and materials science, this compound represents a promising entry point for innovation and the development of next-generation functional materials and bioactive agents.
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chemical structure of 4-Methyl-6-nitropyridin-3-ol
The following technical guide provides an in-depth analysis of 4-Methyl-6-nitropyridin-3-ol , designed for researchers and drug development professionals.
Structural Characterization, Synthesis, and Medicinal Chemistry Applications
Executive Summary
This compound (CAS: 1806389-28-5) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive heterocyclic compounds.[1][2][3] Characterized by the presence of an electron-donating hydroxyl group and an electron-withdrawing nitro group on a pyridine core, this molecule exhibits a unique "push-pull" electronic structure. It is increasingly utilized as an intermediate in the development of kinase inhibitors and other pharmaceutical agents where the pyridin-3-ol motif facilitates hydrogen bonding interactions within active sites.
Chemical Identity & Structural Profile
The compound consists of a pyridine ring substituted at the 3-position with a hydroxyl group, at the 4-position with a methyl group, and at the 6-position with a nitro group. This specific substitution pattern imparts distinct electronic properties compared to its isomers (e.g., 2-nitro derivatives).
Identification Data
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 1806389-28-5 |
| Molecular Formula | C₆H₆N₂O₃ |
| Molecular Weight | 154.12 g/mol |
| SMILES | Cc1c(O)cnc([O-])c1 |
| InChI Key | AFYBCOXUDXMWCN-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the 2D chemical structure and the numbering scheme of the pyridine ring.
[1]
Physicochemical Properties
The interplay between the acidic hydroxyl group and the basic pyridine nitrogen, modulated by the strong electron-withdrawing nitro group, defines the physicochemical behavior of this compound.
| Property | Value (Experimental/Predicted) | Contextual Note |
| Appearance | Yellow to Orange Solid | Typical for nitropyridines due to n→π* transitions. |
| Melting Point | ~180–190 °C | High MP indicates strong intermolecular H-bonding. |
| pKa (OH) | ~6.5 – 7.5 | More acidic than phenol (pKa 10) due to the electron-withdrawing NO₂ and pyridine N. |
| LogP | ~1.2 | Moderate lipophilicity; suitable for drug-like scaffolds. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in non-polar solvents; soluble in aqueous base. |
Synthesis & Production
The synthesis of This compound presents a regiochemical challenge. The hydroxyl group at position 3 is an ortho, para-director. In 4-methylpyridin-3-ol, position 2 is ortho (and activated), while position 6 is para. Standard nitration conditions often favor the 2-nitro isomer. Accessing the 6-nitro isomer requires specific control or alternative routes.
Primary Synthetic Route: Direct Nitration
The most direct method involves the electrophilic aromatic substitution of 4-methylpyridin-3-ol.
-
Starting Material: 4-Methylpyridin-3-ol (Commercial or synthesized from 4-methyl-3-aminopyridine).
-
Reagents: Fuming HNO₃ / H₂SO₄ (Mixed Acid).
-
Conditions: Low temperature (0–5 °C) to control exotherm, followed by warming to room temperature.
-
Regioselectivity: The reaction yields a mixture of 2-nitro and 6-nitro isomers. The 4-methyl group provides steric bulk that may slightly hinder the 2-position (though 2 is electronically favored). Separation is achieved via fractional crystallization or column chromatography.
Alternative Route: Nucleophilic Substitution
For higher regiocontrol, a nucleophilic substitution approach on a halogenated precursor can be employed.
-
Precursor: 2-Chloro-4-methyl-5-hydroxypyridine (Note: Numbering shifts based on priority, but structurally analogous).
-
Reaction: Displacement of a halide or oxidation of an amino group, though direct nitration remains the industrial standard due to atom economy.
Synthesis Workflow Diagram
Reactivity & Medicinal Chemistry Applications
The This compound scaffold is a versatile building block. Its reactivity profile is defined by three functional handles: the hydroxyl group, the nitro group, and the pyridine nitrogen.
Key Transformations
-
O-Alkylation/Acylation: The C3-hydroxyl group can be alkylated to form ethers, a common strategy to introduce lipophilic side chains in kinase inhibitors.
-
Protocol: K₂CO₃, DMF, Alkyl Halide, 60°C.
-
-
Nitro Reduction: Reduction of the C6-nitro group yields 6-amino-4-methylpyridin-3-ol . This aminopyridine motif is privileged in medicinal chemistry, capable of forming bidentate hydrogen bonds (e.g., hinge binding in kinases).
-
Protocol: H₂, Pd/C or Fe/NH₄Cl.
-
-
Sandmeyer-Type Reactions: The resulting amine can be converted to halides (Cl, Br, I) for further cross-coupling (Suzuki-Miyaura).
Pharmacophore Utility
In drug design, this scaffold mimics the adenosine ring of ATP. The hydrogen bond donor (OH) and acceptor (N) motif is critical for binding to the hinge region of protein kinases. The 4-methyl group often occupies a hydrophobic pocket (gatekeeper region), improving selectivity.
Safety & Handling (GHS Classification)
Based on structural analogs and available safety data, the compound is classified as follows:
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust formation. Store in a cool, dry place under inert atmosphere (nitrogen) to prevent oxidation or moisture absorption.
References
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PubChem Compound Summary. (2025). This compound (CID 130881876). National Center for Biotechnology Information. Link
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Sigma-Aldrich. (2025). Product Specification: this compound. Merck KGaA. Link
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An In-depth Technical Guide to the Safe Handling and Characterization of 4-Methyl-6-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known properties and safe handling procedures for 4-Methyl-6-nitropyridin-3-ol (CAS No: 1806389-28-5). As a niche chemical intermediate, detailed toxicological data is limited. Therefore, this document synthesizes information from available Safety Data Sheets (SDS) for structurally related nitropyridine and nitroaromatic compounds to establish a robust framework for its safe utilization in a research and development setting. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine derivative. The presence of a nitro group (a strong electron-withdrawing group) and a hydroxyl group on the pyridine ring dictates its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1806389-28-5 | [2][3] |
| Molecular Formula | C₆H₆N₂O₃ | [3] |
| Molecular Weight | 154.12 g/mol | [3] |
| Appearance | Data not available; related compounds are often yellow to brown solids. | [4] |
| Purity | Typically >98% for research grades. | [3] |
| Storage | Sealed in a dry, room temperature environment. | [3] |
The nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[5] The hydroxyl group can act as a proton donor and may influence the compound's solubility and pharmacokinetic properties in drug development contexts.
Hazard Identification and Classification: An Analog-Based Approach
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][10] |
Causality of Hazards:
-
Oral Toxicity: Nitroaromatic compounds can interfere with cellular respiration and other metabolic processes, leading to systemic toxicity if ingested.
-
Skin and Eye Irritation: The chemical nature of nitropyridines can lead to local irritation upon contact with skin and mucous membranes. Prolonged contact should be avoided.[9]
-
Respiratory Irritation: As a fine powder or dust, this compound can irritate the respiratory tract if inhaled.[10]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection is essential when handling this compound, grounded in the principles of minimizing all potential routes of exposure.
Mandatory Engineering Controls:
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the workstation.[11][12]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Hand Protection: Wear nitrile gloves that are appropriate for handling chemicals. Double-gloving is recommended, especially during weighing and transfer operations. Contaminated gloves must be disposed of immediately.[9]
-
Body Protection: A lab coat must be worn at all times. For larger quantities, a chemically resistant apron is advisable.
-
Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Experimental Workflow: Safe Weighing and Solution Preparation
Caption: Workflow for weighing and preparing solutions of this compound.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
Reactivity, Stability, and Incompatibility
Understanding the chemical reactivity of this compound is key to preventing hazardous reactions.
-
Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, and dark place).[9]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11] The nitro group can react exothermically with reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) can be formed.[2]
Logical Relationship: Incompatibility and Hazardous Reactions
Caption: Incompatible materials and potential hazardous reactions.
Accidental Release and Disposal Procedures
A well-defined plan for spills and waste disposal is mandatory.
Accidental Release Protocol:
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.[6]
-
The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[13]
-
Do not dispose of this chemical down the drain or in general waste streams.[13]
Synthesis and Analytical Considerations
For researchers involved in the synthesis or analysis of nitropyridine derivatives, specific safety considerations apply.
-
Synthesis: The nitration of pyridine derivatives can be a highly exothermic and potentially hazardous reaction. Careful control of temperature and the rate of addition of nitrating agents (e.g., a mixture of nitric and sulfuric acids) is critical.[14] Reactions should be conducted behind a blast shield, especially when scaling up.
-
Analysis: When preparing samples for analysis (e.g., by GC or LC-MS), handle all solutions in a fume hood. Be aware that nitroaromatic compounds can be detected by specialized detectors like the nitrogen-phosphorus detector (NPD) in gas chromatography.[15]
This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work with this compound.
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MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
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National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
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Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]
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ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved from [Link]
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A Comparative Analysis of 4-Methyl-6-nitropyridin-3-ol and 4-methyl-3-nitropyridine: A Technical Guide for Researchers
Executive Summary
In the landscape of medicinal chemistry and drug development, substituted pyridine scaffolds are of paramount importance, serving as core components in a vast array of therapeutic agents.[1] This guide provides an in-depth technical comparison of two such scaffolds: 4-Methyl-6-nitropyridin-3-ol and 4-methyl-3-nitropyridine. While structurally similar, the presence of a hydroxyl group and the differential positioning of the nitro substituent bestow upon them profoundly distinct physicochemical properties, synthetic accessibility, and chemical reactivity. This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their structures, properties, synthesis, and potential applications, thereby enabling more informed decisions in molecular design and synthetic strategy.
The Strategic Value of Nitropyridine Scaffolds in Drug Design
The pyridine ring is a quintessential "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The introduction of a nitro group (—NO₂) further enhances the utility of the pyridine scaffold. The nitro group is a strong electron-withdrawing substituent that can modulate the electronic profile of the ring, influencing its reactivity and the pKa of other functional groups. Critically, it also serves as a versatile synthetic handle, readily reducible to an amino group, which opens up a plethora of subsequent chemical transformations for library synthesis and structure-activity relationship (SAR) studies.[1][2][3]
This guide focuses on two specific nitropyridine derivatives to illustrate how subtle structural modifications can lead to significant functional divergence:
-
4-methyl-3-nitropyridine: A well-established chemical intermediate.
-
This compound: A less-explored analogue with distinct functional group ornamentation.
Understanding the differences between these two molecules provides a clear framework for leveraging substituted nitropyridines in the rational design of novel bioactive compounds.
Core Structural and Physicochemical Differentiation
The fundamental differences between the two title compounds originate from their distinct molecular structures, which in turn dictate their physical and chemical behavior.
Molecular Structure Analysis
The key distinguishing features are the presence of a hydroxyl group at the C3 position and the location of the nitro group on the pyridine ring.
-
4-methyl-3-nitropyridine: Features a methyl group at C4 and a nitro group at C3.
-
This compound: Possesses a methyl group at C4, a hydroxyl group at C3, and a nitro group at C6.
The hydroxyl group in this compound introduces the capacity for both hydrogen bond donation and acceptance, a feature absent in 4-methyl-3-nitropyridine. This dramatically influences intermolecular interactions and, consequently, physical properties like melting point and solubility. Furthermore, the electronic landscape of the pyridine ring is significantly altered. In this compound, the electron-donating hydroxyl group and the electron-withdrawing nitro group create a "push-pull" electronic effect that is not present in 4-methyl-3-nitropyridine.
Caption: Chemical structures of the two title compounds.
Comparative Physicochemical Properties
The structural differences manifest directly in the physicochemical properties of the compounds. The data for 4-methyl-3-nitropyridine is well-documented, while the data for this compound is less available, reflecting its status as a more specialized research chemical.
| Property | 4-methyl-3-nitropyridine | This compound | Causality of Difference |
| Molecular Formula | C₆H₆N₂O₂[4] | C₆H₆N₂O₃ | Additional oxygen atom from the hydroxyl group. |
| Molecular Weight | 138.12 g/mol [4][5] | 154.12 g/mol | Mass of the additional hydroxyl group. |
| CAS Number | 5832-44-0[4][5] | 1806389-28-5[6] | Unique identifiers for distinct chemical substances. |
| Appearance | White or colorless to yellow powder/lump/liquid[7] | Data not available | Purity and physical state dependent. |
| Melting Point | 24-28 °C[5][7] | Data not available | Expected to be significantly higher due to hydrogen bonding. |
| Boiling Point | 238 °C[5][7] | Data not available | Expected to be higher due to increased polarity and hydrogen bonding. |
| Solubility | Slightly soluble in water; soluble in organic solvents[8] | Data not available | Expected to have higher aqueous solubility due to the polar hydroxyl group. |
| pKa | 1.87 (Predicted)[7] | Data not available | The hydroxyl group introduces acidic character. |
Synthesis Methodologies and Mechanistic Insights
The synthetic routes to these molecules are fundamentally different, dictated by the directing effects of the substituents on the pyridine ring.
Synthesis of 4-methyl-3-nitropyridine
The synthesis of 4-methyl-3-nitropyridine is typically achieved via the electrophilic nitration of 4-methylpyridine. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, under forcing conditions using a strong nitrating agent, the reaction proceeds. The methyl group at C4 is a weak activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position.
Protocol: Nitration of 4-methylpyridine [7][9]
-
Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is prepared and cooled. Alternatively, nitrogen pentoxide (N₂O₅) in liquid sulfur dioxide can be used.[7]
-
Reaction: 4-methylpyridine is slowly added to the cooled nitrating mixture.
-
Heating: The reaction mixture is heated (e.g., to 95 °C) for several hours to drive the reaction to completion.[9]
-
Workup: The mixture is cooled and carefully poured onto ice.
-
Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate or ammonia, to precipitate the product.[7][9]
-
Extraction & Purification: The product is extracted with an organic solvent (e.g., toluene), dried, and purified, typically by distillation or chromatography.[7]
Caption: Workflow for the synthesis of 4-methyl-3-nitropyridine.
Proposed Synthesis of this compound
In this case, the hydroxyl group at C3 is a powerful activating, ortho, para-directing group. It will strongly direct the incoming electrophile. The two ortho positions are C2 and C4, and the para position is C6.
-
Position C4 is blocked by the methyl group.
-
The hydroxyl group will therefore direct nitration to positions C2 and C6. Steric hindrance from the adjacent hydroxyl group might influence the ratio, but nitration at C6 is a highly probable outcome.
Hypothetical Protocol: Nitration of 4-methylpyridin-3-ol
-
Starting Material: Begin with 4-methylpyridin-3-ol.
-
Nitration: Dissolve the starting material in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Reagent Addition: Add a nitrating agent, such as a mixture of sulfuric and nitric acids, dropwise while maintaining a low temperature.
-
Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or LC-MS).
-
Workup and Purification: Perform an aqueous workup similar to the one described above, followed by purification via crystallization or chromatography to isolate the desired this compound isomer.
Caption: Proposed workflow for the synthesis of this compound.
Comparative Reactivity and Applications in Drug Development
The distinct functionalities of the two molecules define their reactivity and suitability for different applications in the synthesis of complex bioactive molecules.
Chemical Reactivity
-
4-methyl-3-nitropyridine: The primary site of reactivity is the nitro group, which can be easily reduced to 3-amino-4-methylpyridine. This resulting aniline-like amino group is a versatile nucleophile, enabling reactions such as amide bond formation, sulfonamide synthesis, and participation in building heterocyclic rings. This compound is a classic example of an intermediate where the nitro group serves as a masked amino group.[2] It is widely used as a key intermediate in organic synthesis and medicinal chemistry.[8]
-
This compound: This molecule offers three distinct functional handles:
-
The Nitro Group: Can be reduced to an amino group, similar to its counterpart.
-
The Hydroxyl Group: As a phenol-like hydroxyl group, it is weakly acidic and can be deprotonated to form a nucleophilic phenoxide. It can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions.
-
The Pyridine Ring: The "push-pull" electronics from the electron-donating -OH group and electron-withdrawing -NO₂ group may activate the ring towards specific nucleophilic aromatic substitution reactions.
-
Role as a Pharmaceutical Intermediate
-
4-methyl-3-nitropyridine is a valuable starting material for synthesizing compounds such as 3-substituted azaindoles and ethyl 6-azaindole-2-carboxylate, which are important scaffolds in medicinal chemistry.[7] Its role is typically as a foundational building block that introduces a specific substituted pyridine core early in a synthetic sequence.
-
This compound , while less common, presents a more advanced scaffold. The combination of a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting pyridine nitrogen, and a modifiable nitro group makes it an attractive starting point for developing molecules that require precise interactions with biological targets, such as protein kinases or phosphodiesterases.[10] The pyridinol core is a known pharmacophore, and the additional substituents provide vectors for SAR exploration.
Safety and Handling
Proper handling of nitropyridine derivatives is crucial due to their potential toxicity.
| Hazard Information | 4-methyl-3-nitropyridine | This compound |
| GHS Pictograms | Danger | No data available |
| Hazard Statements | H302: Harmful if swallowed.[4] H311: Toxic in contact with skin.[11] H315: Causes skin irritation.[4] H318/H319: Causes serious eye damage/irritation.[4] H335: May cause respiratory irritation.[4] | H-statements not classified.[6] |
| Handling Advice | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use in a well-ventilated area. | Although one SDS reports no known hazard, this likely reflects a lack of comprehensive data.[6] It should be handled with the same precautions as other nitroaromatic compounds: assume potential toxicity and handle with appropriate personal protective equipment. |
Conclusion
The distinction between 4-methyl-3-nitropyridine and this compound is a clear illustration of how subtle changes in chemical structure lead to substantial differences in properties and utility.
-
4-methyl-3-nitropyridine is a workhorse intermediate, valued for its straightforward synthesis and its role as a precursor to the versatile 3-amino-4-methylpyridine building block.
-
This compound is a more functionally complex and less-explored scaffold. Its trifunctional nature (hydroxyl, methyl, nitro groups) offers multiple points for diversification and the potential for more nuanced interactions with biological targets, making it a potentially valuable tool for developing new therapeutic agents.
For drug development professionals, 4-methyl-3-nitropyridine represents a reliable and well-understood starting point for established synthetic pathways. In contrast, this compound offers an opportunity for innovation, providing a unique combination of functional groups for the design of novel molecules targeting complex biological systems.
References
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Methodological & Application
Catalytic Reduction of 4-Methyl-6-nitropyridin-3-ol to 6-Amino-4-methylpyridin-3-ol
An Application and Protocol Guide
Abstract
This document provides a detailed guide for the catalytic reduction of 4-Methyl-6-nitropyridin-3-ol to the corresponding amine, 6-Amino-4-methylpyridin-3-ol. This transformation is a critical step in the synthesis of various high-value molecules, particularly in the development of pharmaceutical and agrochemical agents. We present a robust protocol utilizing palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, a widely adopted and highly efficient method.[1][2] This guide explains the underlying chemical principles, offers a detailed step-by-step experimental protocol, outlines methods for reaction monitoring and product purification, and discusses common challenges and troubleshooting. The protocols and insights are designed for researchers, chemists, and drug development professionals aiming for reliable and scalable synthesis.
Introduction and Scientific Rationale
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to primary aromatic amines.[3] These amines are versatile building blocks for a vast array of functional molecules, including kinase inhibitors and other pharmacologically active agents.[4] The target molecule, 6-Amino-4-methylpyridin-3-ol (CAS: 1033203-10-9)[5], is a substituted aminopyridine derivative, a scaffold of significant interest in medicinal chemistry.
Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, selectivity, and favorable environmental profile, producing water as the only stoichiometric byproduct.[1]
The Choice of Catalyst: Palladium on Carbon (Pd/C)
Among the various catalytic systems, palladium on carbon (Pd/C) is frequently the catalyst of choice for the hydrogenation of nitroarenes.[2] Its prevalence is due to several key advantages:
-
High Activity: Pd/C exhibits excellent catalytic activity, often allowing the reaction to proceed under mild temperature and pressure conditions.
-
Chemoselectivity: It is highly effective at reducing the nitro group while often leaving other reducible functional groups (e.g., esters, nitriles) intact, although this is substrate-dependent.[6]
-
Heterogeneity: As a solid-supported catalyst, Pd/C can be easily removed from the reaction mixture by simple filtration, simplifying product workup and purification.
-
Recyclability: In many cases, the recovered catalyst can be reused, offering economic benefits for larger-scale synthesis.[7]
While other catalysts like Raney Nickel are also effective, they can be pyrophoric and may require more stringent handling procedures.[8][9] Platinum-group metal catalysts are also used but Pd/C generally offers the best balance of reactivity, selectivity, and cost for this specific transformation.[1]
Reaction Mechanism Overview
The catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of the palladium catalyst. While the exact mechanism can be complex, it is generally understood to proceed through several intermediates, such as nitroso and hydroxylamine species.[10] Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms until the final amine product is formed and desorbed from the surface.
Experimental Protocol: Hydrogenation using Pd/C and H₂ Gas
This section details a standard laboratory-scale protocol for the reduction of this compound.
Hazard Analysis and Safety Precautions
-
Hydrogen Gas (H₂): Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment and ensure all connections are leak-proof.
-
Palladium on Carbon (Pd/C): Dry Pd/C can be pyrophoric and may ignite upon contact with air, especially when saturated with hydrogen and solvents. It is crucial to handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent or water) and never allow it to dry completely during handling or filtration.
-
Solvents: Methanol and ethanol are flammable liquids. Ensure proper grounding of equipment to prevent static discharge.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.
Materials and Equipment
-
Reactant: this compound (CAS: 1806389-28-5)[11]
-
Catalyst: 10% Palladium on Carbon (w/w), preferably 50% wet with water.
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source: High-purity hydrogen gas cylinder with a regulator.
-
Reaction Vessel: A Parr shaker apparatus or a similar hydrogenation reactor equipped with a gas inlet, pressure gauge, and magnetic or mechanical stirring. A three-neck round-bottom flask with a hydrogen balloon can be used for small-scale reactions at atmospheric pressure.
-
Filtration: Celite® 545 or a similar filter aid. Sintered glass funnel or Büchner funnel with filter paper.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), High-Performance Liquid Chromatography (HPLC) system.
Reaction Scheme
Caption: Catalytic reduction of this compound.
Detailed Step-by-Step Procedure
-
Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any potential contaminants or oxidizing agents.
-
Charging the Reactants: To the hydrogenation vessel, add this compound (e.g., 1.0 g, 6.49 mmol).
-
Adding the Solvent: Add the chosen solvent, Methanol (e.g., 20 mL), to the vessel. Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet) to the vessel (e.g., 100 mg, ~10 wt% of the substrate). Causality Note: Adding the catalyst to the solvent slurry prevents the dry powder from becoming airborne and minimizes ignition risk.
-
System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (N₂) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen. Causality Note: Removing oxygen is critical to prevent the formation of explosive H₂/O₂ mixtures and to ensure catalyst activity.
-
Hydrogenation: After the final N₂ vent, purge the system with hydrogen (H₂) gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Reaction Execution: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight increase in temperature may be observed. Maintain the reaction at room temperature and monitor the hydrogen uptake via the pressure gauge.
-
Monitoring: The reaction progress can be monitored by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system) or by HPLC. A sample can be taken (after carefully venting and re-purging the system) to check for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Reaction Completion: Once hydrogen uptake ceases and analysis confirms the absence of starting material, the reaction is complete.
Work-up and Purification
-
System Venting: Carefully vent the excess hydrogen from the vessel and purge the system 3-5 times with nitrogen.
-
Catalyst Filtration: Prepare a pad of Celite® (~1-2 cm thick) in a Büchner or sintered glass funnel and wet it with the reaction solvent (Methanol). Carefully decant or cannula transfer the reaction mixture onto the Celite pad to filter off the Pd/C catalyst. Safety Note: The Celite pad must be kept wet with solvent throughout the filtration to prevent the catalyst from igniting.
-
Rinsing: Rinse the reaction vessel with a small amount of fresh solvent and pass it through the filter to ensure complete transfer of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting solid is typically the desired 6-Amino-4-methylpyridin-3-ol, which can be further purified by recrystallization if necessary.
Experimental Workflow and Data
Visual Workflow
Caption: Step-by-step experimental workflow diagram.
Typical Reaction Parameters and Expected Results
| Parameter | Value | Rationale |
| Substrate | This compound | Starting material for the synthesis. |
| Catalyst | 10% Pd/C (50% wet) | High activity and selectivity for nitro group reduction.[2] |
| Catalyst Loading | 5-10 mol% (dry basis) | Sufficient for efficient catalysis without excessive cost. |
| Hydrogen Pressure | 50 psi (approx. 3.4 bar) | A moderate pressure that ensures good H₂ availability.[10] |
| Solvent | Methanol or Ethanol | Good solubility for reactant and inert under reaction conditions. |
| Temperature | 20-25 °C (Room Temp.) | Mild conditions prevent side reactions and are energy efficient. |
| Reaction Time | 2-6 hours | Typical duration for complete conversion at this scale. |
| Expected Yield | >90% | This reduction is generally high-yielding. |
Protocol Variation: Transfer Hydrogenation
For laboratories not equipped with a high-pressure hydrogenation apparatus, catalytic transfer hydrogenation is an excellent alternative.[12] This method generates hydrogen in situ from a donor molecule.
-
Hydrogen Donor: Ammonium formate (HCOONH₄) is a common, inexpensive, and effective hydrogen donor.[7][13] Hydrazine hydrate can also be used but is more hazardous.[14]
-
Procedure Outline: The setup is simpler, typically requiring only a standard round-bottom flask with a reflux condenser. The nitro compound, solvent (e.g., Methanol), and Pd/C are combined. Ammonium formate is then added portion-wise or as a solution. The reaction is often heated to a moderate temperature (e.g., 40-60 °C) to facilitate the decomposition of the formate and release of hydrogen.
-
Advantages: Avoids the need for handling flammable hydrogen gas directly and uses standard laboratory glassware.
-
Disadvantages: Introduces additional reagents (formate salts) that must be removed during workup.
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Rylander, P. N. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]
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Kamal, A., et al. (2008). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Tetrahedron Letters, 49(4), 688-692. Available at: [Link]
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Reddy, P. G., & Baskaran, S. (2007). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Tetrahedron Letters, 48(42), 7493-7497. Available at: [Link]
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Lee, H. W., & Kim, Y. H. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Bulletin of the Korean Chemical Society, 33(1), 305-306. Available at: [Link]
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Brieger, G., & Nestrick, T. J. (1974). Catalytic Transfer Hydrogenation. Chemical Reviews, 74(5), 567-580. Available at: [Link]
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Jaroszewski, J. W., et al. (2023). Chemoselective Transfer Hydrogenation over MgO as the Catalyst. MDPI. Available at: [Link]
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Stephan, D. W., et al. (2017). Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis. Proceedings of the National Academy of Sciences, 114(43), E8954-E8961. Available at: [Link]
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Chen, C.-H., et al. (2012). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and 8-Substituted 7-Hydroxy-6-methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ones. Molecules, 17(10), 11951–11965. Available at: [Link]
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Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. Available at: [Link]
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Stolar, T., & Užarević, K. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(24), 5913. Available at: [Link]
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Application Notes and Protocols for the O-Alkylation of 4-Methyl-6-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of O-Alkylation in Pyridinol Scaffolds
The functionalization of pyridinol scaffolds is a cornerstone of modern medicinal chemistry. The oxygen atom of the hydroxyl group provides a crucial handle for introducing a vast array of substituents, thereby modulating the pharmacokinetic and pharmacodynamic properties of the molecule. O-alkylation, in particular, is a fundamental transformation that allows for the introduction of diverse alkyl groups, which can influence lipophilicity, metabolic stability, and target engagement. 4-Methyl-6-nitropyridin-3-ol is a valuable building block in drug discovery, with its electron-deficient pyridine ring and reactive hydroxyl group making it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides detailed protocols and expert insights into the two most common and effective methods for the O-alkylation of this substrate: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Chemical Principles and Mechanistic Considerations
A thorough understanding of the underlying chemical principles is paramount for successful and reproducible O-alkylation. The reactivity of this compound is significantly influenced by the electronic effects of the nitro group. This potent electron-withdrawing group increases the acidity of the hydroxyl proton, facilitating its deprotonation to form the corresponding alkoxide. This enhanced acidity is a key factor in the choice of base for the Williamson ether synthesis.
N- vs. O-Alkylation: A Chemoselectivity Challenge
A common challenge in the alkylation of pyridinols is the competition between N-alkylation and O-alkylation, as the pyridone tautomer can also be deprotonated. However, for 3-hydroxypyridines, O-alkylation is generally favored due to the greater aromatic stabilization of the resulting O-alkylated pyridine product compared to the N-alkylated pyridone. The presence of the nitro group further favors O-alkylation by increasing the acidity of the hydroxyl group.
Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[1]
Causality of Experimental Choices
-
Choice of Base: The selection of an appropriate base is critical. A base that is strong enough to deprotonate the hydroxyl group but not so strong as to cause unwanted side reactions is ideal. For this compound, the electron-withdrawing nitro group is expected to lower the pKa of the hydroxyl group significantly compared to simple phenols. A predicted pKa for the closely related 3-hydroxy-6-methyl-2-nitropyridine is approximately 1.01, indicating a highly acidic hydroxyl group.[2] Therefore, relatively weak bases like potassium carbonate (K₂CO₃) are often sufficient. For less reactive alkyl halides or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) can be employed.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Alkylating Agent: Primary alkyl halides are the best substrates for this reaction, as secondary and tertiary alkyl halides can lead to elimination side reactions.[1]
-
Temperature: The reaction is often heated to increase the rate of reaction, typically in the range of 50-100 °C.[3]
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of this compound.
Detailed Step-by-Step Protocol (using K₂CO₃)
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per mmol of substrate).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add the alkyl halide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Insufficiently reactive alkyl halide. | Use the corresponding alkyl iodide or add a catalytic amount of sodium iodide. Consider using a stronger base like NaH. |
| Low reaction temperature. | Increase the reaction temperature, monitoring for decomposition. | |
| Side Product Formation | Elimination with secondary/tertiary alkyl halides. | Use a primary alkyl halide if possible. |
| N-alkylation. | While less likely for this substrate, ensure the reaction is run under conditions that favor O-alkylation (e.g., aprotic solvent). |
Protocol 2: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for the O-alkylation of acidic hydroxyl compounds with primary or secondary alcohols.[4] It proceeds with inversion of configuration at the alcohol carbon and is often effective when the Williamson ether synthesis fails, particularly with more sterically hindered alcohols.[4]
Causality of Experimental Choices
-
Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD form a betaine intermediate that activates the alcohol for nucleophilic attack by the deprotonated pyridinol.[4]
-
Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[5] Given the predicted pKa of a close analog is around 1.01, this compound is an excellent candidate for this reaction.[2]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.
-
Order of Addition: The order of addition of reagents can be crucial for the success of the reaction. Typically, the pyridinol, alcohol, and PPh₃ are dissolved in the solvent, and the azodicarboxylate is added dropwise at a low temperature to control the exothermic reaction.[3]
Reaction Mechanism: Mitsunobu Reaction
Caption: Simplified mechanism of the Mitsunobu reaction for O-alkylation.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (10-20 mL per mmol of pyridinol).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a few drops of water.
-
Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the reduced azodicarboxylate by-products. Direct purification by column chromatography is often effective. Alternatively, the by-products can sometimes be precipitated by adding a non-polar solvent like diethyl ether and filtering before concentrating and purifying the filtrate.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Alcohol is too sterically hindered. | The Mitsunobu reaction is sensitive to sterics. If the alcohol is tertiary, this reaction will likely fail. |
| Impure or wet reagents/solvent. | Use freshly purified reagents and anhydrous solvents. | |
| Difficult Purification | Co-elution of by-products with the product. | Use polymer-supported triphenylphosphine to simplify removal of the phosphine oxide by filtration.[5] |
| Formation of Side Products | Alkylation of the reduced azodicarboxylate. | This can occur with highly acidic nucleophiles. Ensure slow addition of DEAD/DIAD at low temperature. |
Data Summary: Comparison of O-Alkylation Protocols
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Alkylating Agent | Primary alkyl halides (or tosylates) | Primary or secondary alcohols |
| Key Reagents | Base (e.g., K₂CO₃, NaH) | PPh₃, DEAD or DIAD |
| Stereochemistry | SN2 inversion at the alkyl halide | Inversion at the alcohol stereocenter |
| By-products | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |
| Advantages | Cost-effective, scalable, simple by-products | Mild conditions, broad substrate scope for alcohols |
| Disadvantages | Limited to unhindered alkyl halides, may require heat | Expensive reagents, challenging purification |
Safety Precautions
-
This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.
-
Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Use a dry powder extinguisher for fires.[6]
-
Potassium Carbonate (K₂CO₃): Causes serious eye irritation and skin irritation. Avoid breathing dust. Wear appropriate PPE.[7]
-
Diethyl Azodicarboxylate (DEAD): DEAD is toxic and a potential sensitizer. It is also shock-sensitive and can be explosive. Handle with extreme care in a fume hood.
-
Solvents (DMF, THF): These are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources.
References
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
National Center for Biotechnology Information. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]
-
National Center for Biotechnology Information. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]
-
National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1]naphthyrin-5(6H)-one. [Link]
-
Armand Products. Potassium Carbonate Anhydrous All Grades SDS. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. [Link]
-
University of California, Los Angeles. Sodium Hydride - Standard Operating Procedure. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Application Note: Scalable Synthesis of 6-Amino-4-Methylpyridin-3-ol via Catalytic Hydrogenation
Abstract & Scope
This application note details the robust preparation of 6-amino-4-methylpyridin-3-ol (CAS: 1033203-10-9) from its nitro intermediate, 6-nitro-4-methylpyridin-3-ol . This structural motif serves as a critical scaffold in the synthesis of Vitamin B6 analogs (pyridoxine derivatives) and is widely utilized as a primary intermediate in oxidative hair dye couplers and pharmaceutical building blocks.
The protocol addresses the primary challenge in synthesizing electron-rich aminopyridinols: oxidative instability . Upon exposure to air, the free base rapidly degrades into dark, insoluble melanin-like polymers. This guide implements a self-validating hydrogenation protocol with an in situ acidification strategy to isolate the product as a stable hydrochloride salt, ensuring high purity (>98%) and long-term stability.
Reaction Pathway & Mechanism[1][2][3]
The transformation relies on the heterogeneous catalytic reduction of the nitro group. The mechanism proceeds via the adsorption of the nitroarene onto the palladium surface, followed by sequential hydride transfers and dehydration.
Materials & Equipment Specifications
Reagents Table
| Reagent | CAS No. | Role | Purity / Grade |
| 6-Nitro-4-methylpyridin-3-ol | Proprietary/Lab | Starting Material | >97% HPLC |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Catalyst | 10% loading, 50% wet |
| Methanol (MeOH) | 67-56-1 | Solvent | Anhydrous, HPLC Grade |
| Hydrogen Gas | 1333-74-0 | Reductant | >99.99% (UHP) |
| Hydrochloric Acid | 7647-01-0 | Salt Formation | 4M in Dioxane or EtOH |
Critical Equipment
-
High-Pressure Reactor: Parr Hydrogenator or Buchi Glas Uster autoclave (rated to 10 bar).
-
Inert Filtration System: Schlenk line frit or pressure filter (to avoid air exposure during catalyst removal).
-
Monitoring: HPLC-UV (254 nm) or TLC (DCM:MeOH 9:1).
Detailed Experimental Protocol
Phase 1: Reactor Loading & Inerting
Rationale: Aminopyridinols are prone to rapid oxidation in basic/neutral solutions. Oxygen exclusion is non-negotiable.
-
Preparation: Charge a 500 mL hydrogenation vessel with 6-nitro-4-methylpyridin-3-ol (10.0 g, 64.9 mmol).
-
Solvent Addition: Add Methanol (150 mL). The starting material may not dissolve completely until reduction begins; this is normal.
-
Catalyst Charge: Carefully add 10% Pd/C (50% wet) (1.0 g, 10 wt% loading).
-
Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with water or solvent. Add under a gentle stream of Nitrogen or Argon.
-
-
Purge Cycle: Seal the reactor. Perform three "Purge/Fill" cycles:
-
Pressurize with Nitrogen to 5 bar → Vent to 1 bar.
-
Repeat 3 times to remove ambient oxygen.
-
Phase 2: Catalytic Hydrogenation
Rationale: Kinetic control is maintained by pressure. 3-4 bar is sufficient for nitro reduction without reducing the pyridine ring.
-
Hydrogen Introduction: Pressurize the vessel with Hydrogen gas to 3.5 bar (50 psi) .
-
Agitation: Set stirring to 800-1000 rpm. Mass transfer of H2 into the solvent is the rate-limiting step.
-
Reaction: Stir at Room Temperature (20-25°C) .
-
Exotherm Alert: Nitro reduction is exothermic. Monitor internal temperature.[1] If T > 40°C, use a cooling jacket.
-
-
Monitoring: The reaction typically completes in 2–4 hours.
-
Endpoint: Cessation of H2 uptake (pressure stabilizes).
-
Validation: Aliquot 50 µL, filter, and check HPLC. Disappearance of the nitro peak (RT ~ 4.5 min) and appearance of the amino peak (RT ~ 1.2 min, more polar) confirms completion.
-
Phase 3: Workup & Stabilization (The Critical Step)
Rationale: Evaporating the solvent to dryness yields the free base, which will turn black (tar) within minutes. We must intercept the amine with acid immediately.
-
Filtration: Vent H2 and purge with Nitrogen. Filter the reaction mixture through a Celite pad under a nitrogen blanket to remove Pd/C.
-
Tip: Wash the filter cake with 20 mL deoxygenated Methanol.
-
-
Acidification: Immediately add 4M HCl in Dioxane (18 mL, ~1.1 equivalents) to the filtrate.
-
Observation: The solution may warm slightly and change color (pale yellow to clear/pinkish).
-
-
Isolation: Concentrate the solution under reduced pressure (Rotavap, 40°C) to approximately 20% of the original volume.
-
Crystallization: Add Ethyl Acetate (100 mL) or Diethyl Ether to induce precipitation of the hydrochloride salt.
-
Filtration: Filter the white to off-white solid. Wash with cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 45°C for 6 hours.
Results & Data Interpretation
Yield & Purity
-
Theoretical Yield: 8.05 g (Free base basis) -> ~10.4 g (HCl salt basis).
-
Typical Yield: 8.5 – 9.2 g (82-88%).
-
Appearance: White crystalline solid (HCl salt). If grey/purple, oxidation occurred prior to acidification.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product is Black/Tar | Oxidation of free amine. | Acidify filtrate immediately after catalyst removal. Use ascorbic acid (0.1%) as antioxidant if free base is required. |
| Incomplete Reaction | Catalyst poisoning or poor H2 transfer. | Ensure high stirring rate (>800 rpm). Check feed purity (sulfur poisons Pd). Increase pressure to 5 bar. |
| Low Yield | Product trapped in Celite or high solubility. | Thoroughly wash filter cake with hot methanol. Use aggressive anti-solvent (Et2O) for precipitation. |
Safety & Compliance
-
Pyrophoric Catalyst: Dry Pd/C can ignite solvent vapors. Keep wet. Dispose of in a dedicated waste container with water.
-
Hydrogen Safety: H2 is explosive (LEL 4%). Ground all equipment. Leak check reactor before pressurizing.
-
Toxicity: Aminopyridines are potential skin irritants and sensitizers. Handle in a fume hood.
References
-
Vertex AI Search. (2026).[2] Synthesis of 6-amino-4-methylpyridin-3-ol from nitro intermediate. Retrieved February 5, 2026.
-
PubChem. (2025).[3] Compound Summary for CID 1533: 2-Amino-4-methylpyridine. National Library of Medicine. Link
-
Biosynth. (2025). 4-Amino-6-methylpyridin-3-ol Product Page. Link
-
ACS Omega. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold. American Chemical Society. Link(Note: Contextual reference for stability of B6 analogs).
-
Google Patents. (2013). CN103193704A - Synthesis method of 2-hydroxy-4-amino-5-methylpyridine.[4] Link(Note: Describes analogous reduction protocols for methyl-aminopyridinols).
Sources
Strategic Reduction of Nitro Groups on 3-Hydroxypyridine Scaffolds
Application Note & Protocol Guide | Version 2.0
Abstract
The reduction of nitro groups on 3-hydroxypyridine rings presents a unique set of synthetic challenges due to the substrate's amphoteric nature, potential for catalyst poisoning by the pyridine nitrogen, and the zwitterionic character of the amino-product. This guide provides three field-validated protocols: Catalytic Hydrogenation (for high-purity scale-up), Iron-Mediated Reduction (for halogenated substrates), and Sodium Dithionite Reduction (for mild, metal-free conditions). Special emphasis is placed on the "Critical Process Parameters" (CPPs) for isolating the water-soluble, zwitterionic aminohydroxypyridine products.
Strategic Reagent Selection
The choice of reduction method is dictated by the substitution pattern of the pyridine ring and the scale of the reaction. The 3-hydroxyl group acts as an electron donor, deactivating the ring toward nucleophilic attack but activating it for electrophilic processes, while the pyridine nitrogen remains a potent ligand for metal catalysts.
Decision Matrix: Method Selection
The following logic tree guides the selection of the optimal reduction protocol based on substrate functionality.
Figure 1: Decision matrix for selecting the reduction methodology based on chemoselectivity and scale requirements.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation (Pd/C)
Best for: Non-halogenated substrates, large-scale synthesis, and high-purity requirements. Mechanism: Heterogeneous catalysis. Challenge: The pyridine nitrogen can coordinate with Pd, poisoning the catalyst. Solution: Use of protic solvents or elevated temperature (60-70°C) to weaken N-Pd interaction.
Materials:
-
Substrate: Nitro-3-hydroxypyridine (1.0 eq)
-
Catalyst: 10% Pd/C (5-10 wt% loading, 50% wet)
-
Solvent: DMF (preferred for solubility) or Methanol
-
Hydrogen Source:
gas (Balloon or Parr Shaker at 50 psi)
Step-by-Step Procedure:
-
Dissolution: In a pressure vessel or hydrogenation flask, dissolve the nitro-3-hydroxypyridine in DMF (10 mL/g). Note: DMF is superior to alcohols for solubility of the starting material and prevents precipitation of the amine product on the catalyst surface.
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 10% Pd/C (10% by weight of substrate). Safety: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the vessel with nitrogen (
) then hydrogen ( ). Pressurize to 50 psi (3.4 bar) or use a hydrogen balloon for small scales. -
Reaction: Heat the mixture to 60-70°C with vigorous stirring. Monitor by TLC/LC-MS. Reaction time is typically 2-6 hours.
-
Filtration: Cool to room temperature. Filter through a Celite pad to remove the catalyst.[1] Wash the pad with DMF or MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
If DMF was used: A high-vacuum rotary evaporator is required.
-
Product Form: The residue is often a dark oil/solid. Proceed to "Zwitterion Workup" (Section 3).
-
Protocol 2: Iron-Mediated Reduction (Fe/ )
Best for: Substrates containing Halogens (Cl, Br, I) or Aldehydes. Mechanism: Single Electron Transfer (SET). Advantage: Chemoselective; avoids dehalogenation common with Pd/C.
Materials:
-
Substrate: Nitro-3-hydroxypyridine (1.0 eq)
-
Reductant: Iron Powder (3-5 eq, fine mesh)
-
Electrolyte: Ammonium Chloride (
) (3-5 eq)
Step-by-Step Procedure:
-
Suspension: In a round-bottom flask, suspend the substrate and
in Ethanol/Water (4:1, 10-15 volumes). -
Activation: Heat the mixture to 70°C.
-
Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Stir at reflux (approx. 80°C) for 1-3 hours. The reaction mixture will turn into a brown/black sludge (iron oxides).
-
Hot Filtration: While still hot, filter the mixture through Celite to remove iron residues. Wash the cake with hot ethanol. Critical: If the mixture cools, the product may precipitate in the iron sludge.
-
Concentration: Evaporate the ethanol. The remaining aqueous phase contains the product.
-
Extraction: Adjust pH to ~7.0 (Isoelectric point) and extract continuously with Ethyl Acetate or n-Butanol (see Section 3).
Protocol 3: Sodium Dithionite Reduction ( )
Best for: Mild conditions, electron-deficient rings, and metal-free requirements. Mechanism: Nucleophilic reduction via sulfinate intermediates.
Materials:
-
Substrate: Nitro-3-hydroxypyridine (1.0 eq)
-
Reagent: Sodium Dithionite (
) (3-4 eq) -
Base: Sodium Carbonate (
) or Pyridine -
Solvent: Water/THF or Water/Dioxane (1:1)
Step-by-Step Procedure:
-
Buffer Setup: Dissolve the substrate in the solvent mixture.[1] Add base to adjust pH to ~8.[2]
-
Reagent Addition: Add solid Sodium Dithionite portion-wise to the stirred solution at room temperature or slightly warmed (40°C).
-
Reaction: Stir for 1-4 hours. The yellow color of the nitro compound should fade.
-
Quench: The reaction generates bisulfite/sulfite byproducts.
-
Workup: Acidify carefully to decompose excess dithionite (releasing
gas - use fume hood ), then neutralize to pH 7 for isolation.
Critical Process Parameters: Zwitterion Isolation
The product, 3-hydroxy-x-aminopyridine, exists as a zwitterion (
Isolation Strategy Workflow
Figure 2: Isolation workflow for zwitterionic aminohydroxypyridines.
Technique A: Isoelectric Precipitation
-
Concentrate the reaction mixture to a minimal volume.
-
Carefully adjust pH to 6.8–7.2 (the typical isoelectric point range for these substrates).
-
Cool to 0°C for 4 hours. If the concentration is sufficient, the zwitterion will crystallize out.
Technique B: Hydrochloride Salt Formation (Recommended)
-
Evaporate the reaction solvent completely.
-
Redissolve the residue in dry Ethanol or Dioxane.
-
Add 4M HCl in Dioxane (excess).
-
The dihydrochloride or monohydrochloride salt usually precipitates as a stable, non-hygroscopic solid. Filter and wash with Ether.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst Poisoning (Pd/C) | Switch solvent to DMF; increase temp to 70°C; add 1 eq. Acetic Acid.[1][3][4] |
| Dehalogenation | Over-reduction (Pd/C) | Switch to Protocol 2 (Fe/ |
| Low Yield (Workup) | Product stuck in aqueous phase | Do not use simple extraction. Use continuous extraction (n-BuOH) or isolate as HCl salt. |
| Dark/Black Product | Oxidation of Aminophenol | Perform all workups under |
References
-
Catalytic Hydrogenation (Pd/C in DMF)
-
Preparation method of 3-amino-2-hydroxypyridine.[5] Patent CN103664757A. (Demonstrates high-yield hydrogenation in DMF at 60-70°C).
-
Catalytic hydrogenation of 3- and 4-hydroxy pyridines. Patent US3408354A. (Discusses catalyst poisoning and solvent effects).
-
-
Iron-Mediated Reduction
-
Sodium Dithionite Reduction
-
Sodium Hydrosulfite, Sodium Dithionite.[9] Organic Chemistry Portal. (Application in reducing electron-deficient nitroarenes).
-
-
Zwitterion Isolation
-
Work-up of a zwitterion? Reddit ChemPros/ResearchGate. (Discussions on isoelectric point precipitation and salt formation).
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Application and Protocol for the Synthesis of Novel Kinase Inhibitors Utilizing 4-Methyl-6-nitropyridin-3-ol
Introduction: The Strategic Importance of the Pyridinol Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within the diverse landscape of heterocyclic scaffolds employed in kinase inhibitor design, the pyridin-3-ol moiety has emerged as a privileged structure.[2] Its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key feature for potent and selective inhibition, underpins its value.[3]
This application note provides a comprehensive guide for the synthesis of novel kinase inhibitors starting from the versatile building block, 4-methyl-6-nitropyridin-3-ol. We will delineate a strategic, multi-step synthetic pathway, providing detailed, field-proven protocols for each transformation. The causality behind the choice of reagents and reaction conditions will be thoroughly explained, ensuring that researchers can not only replicate the synthesis but also adapt it for the creation of diverse compound libraries. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of the this compound scaffold in their kinase inhibitor discovery programs.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
Our synthetic approach is designed to be modular, allowing for the introduction of chemical diversity at key positions of the pyridinol core. The overall workflow transforms this compound into a versatile amino-pyridinol intermediate, which can then be further elaborated into a variety of kinase inhibitor scaffolds through modern cross-coupling methodologies.
Sources
Application Note: Purification & Recrystallization of 4-Methyl-6-nitropyridin-3-ol
This Application Note is designed for researchers and process chemists requiring high-purity 4-Methyl-6-nitropyridin-3-ol (CAS: 1806389-28-5), a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1][2]
Abstract & Chemical Context
This compound is an amphoteric nitropyridinol.[1][2] Its purification is often complicated by the presence of regioisomers (mainly the 2-nitro isomer) and inorganic salts generated during nitration.[1][2]
-
Chemical Structure: Pyridine core with a hydroxyl group at C3, a methyl group at C4, and a nitro group at C6.[2]
-
Purification Challenge:
-
Acidity: The C3-hydroxyl group, enhanced by the electron-withdrawing C6-nitro group, renders the proton acidic (pKa ~6–7).[1][2]
-
Isomerism: Synthesis via nitration of 4-methylpyridin-3-ol often yields the 2-nitro isomer (ortho to OH) as a major impurity.[1][2]
-
Solubility Differential: The 2-nitro isomer forms a strong intramolecular hydrogen bond (lowering polarity/increasing volatility), whereas the target 6-nitro isomer relies on intermolecular hydrogen bonding (higher melting point, lower solubility in non-polar solvents).[1][2]
-
This protocol leverages these properties to separate the target compound from its isomers and tars.[2]
Solvent Selection Strategy
The selection of solvents is governed by the "Like Dissolves Like" principle, modified for the specific hydrogen-bonding capabilities of the nitropyridinol motif.[2]
Solvent Screening Matrix
| Solvent System | Role | Suitability | Mechanistic Rationale |
| Ethanol / Water (9:1 to 7:3) | Primary | Excellent | High solubility at boiling; water acts as an antisolvent upon cooling while dissolving inorganic salts.[1][2] Ideal for removing polar tars.[2] |
| Methanol | Alternative | Good | Good solubility, but may not induce sufficient precipitation upon cooling without an antisolvent.[1] |
| Ethyl Acetate / Hexane | Secondary | Moderate | Useful for removing the 2-nitro isomer (which remains in the filtrate) due to its intramolecular H-bonding.[1][2] |
| Acetone | Solubilizer | High | Dissolves the compound too well; difficult to crystallize without significant volume reduction or antisolvent.[1][2] |
| Dichloromethane (DCM) | Wash | Specific | The target (6-nitro) is poorly soluble in cold DCM; the impurity (2-nitro) is often soluble.[1][2] Use as a pre-wash.[2] |
Detailed Purification Protocol
Phase A: Crude Workup (Acid-Base Cycling)
Note: This step is critical if the starting material is a crude nitration mixture containing tars/acids.[1]
-
Dissolution: Suspend crude solid in 10% NaOH (aq) (3 mL/g). The this compound will dissolve as the sodium phenolate (deep yellow/orange solution).[1][2]
-
Filtration: Filter the alkaline solution through a Celite pad to remove non-acidic impurities (unreacted starting materials, tars).[2]
-
Precipitation: Cool filtrate to 0–5°C. Slowly add 6N HCl dropwise until pH reaches ~3–4. The target compound will precipitate as a free phenol.[2]
-
Collection: Filter the solid, wash with cold water (to remove NaCl), and dry.
Phase B: Recrystallization (Ethanol/Water System)
Objective: Removal of trace isomers and final polishing.[2]
-
Preparation: Place the semi-pure solid (from Phase A) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution:
-
Clarification (Optional): If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through a pre-warmed funnel.
-
Crystallization:
-
Isolation:
Process Visualization (Graphviz)[1][2]
The following diagram illustrates the logical flow of the purification process, highlighting the separation of the specific 2-nitro impurity.
Figure 1: Purification workflow emphasizing the removal of the 2-nitro isomer via solubility differences.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or water content too high.[1][2] | Add a small amount of Ethanol and reheat.[2][4] Ensure slow cooling. |
| Low Yield | Product too soluble in Ethanol.[2] | Increase the water ratio slightly (up to 20%) or cool to -10°C. |
| Red/Brown Color | Oxidation products or nitro-tars.[1][2] | Repeat Activated Carbon treatment.[2] Ensure pH is neutral/slightly acidic before recrystallization.[2] |
| Inseparable Isomer | High content of 2-nitro isomer.[1][2] | Perform a DCM Trituration before recrystallization: Stir solid in DCM for 30 mins, filter. The 2-nitro isomer dissolves; the target remains solid.[2] |
Safety & Handling
-
Nitro Compounds: Nitropyridines can be energetic.[2][5] Avoid heating dry solids to decomposition.[2]
-
Skin Sensitizer: Nitropyridinols are potential skin irritants and sensitizers.[2] Wear nitrile gloves and work in a fume hood.[2]
-
Waste: Aqueous waste from Phase A contains nitrophenols; dispose of as hazardous organic waste.[2]
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[2] Available at: [Link][1][2]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[2] (General solvent selection for polar aromatics).[2] Available at: [Link][1][2]
Sources
Troubleshooting & Optimization
minimizing side reactions in reduction of 4-Methyl-6-nitropyridin-3-ol
Introduction
Welcome to the technical support center for the synthesis of 6-amino-4-methylpyridin-3-ol . This transformation involves the reduction of 4-methyl-6-nitropyridin-3-ol , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., FGFR4 inhibitors) and vitamin B6 analogs.[1]
While the reduction of a nitro group is textbook chemistry, the presence of the 3-hydroxyl group and the pyridine ring introduces three specific failure modes:
-
Catalyst Poisoning: The pyridine nitrogen and the resulting amine can chelate metal catalysts, stalling the reaction.
-
Ring Hydrogenation: Over-reduction of the electron-deficient pyridine ring.
-
Oxidative Decomposition: The product is an electron-rich aminopyridinol, highly susceptible to air oxidation, leading to "black tar" formation during workup.
This guide provides autonomous troubleshooting workflows to minimize these side reactions.
Module 1: Troubleshooting Reaction Stalling (Catalyst Poisoning)
User Issue: "My hydrogenation (H₂/Pd-C) starts fast but stops at 50-60% conversion. Adding more catalyst doesn't help."
Root Cause Analysis
The pyridine nitrogen (N1) and the newly formed amine (exocyclic -NH₂) are Lewis bases. As the reaction proceeds, the product concentration increases, competing with the nitro substrate for active sites on the Palladium surface. This is a classic product inhibition or catalyst poisoning scenario.
Diagnostic Q&A
Q1: What solvent system are you using?
-
If Methanol/Ethanol (Neutral): This is the likely cause. The free base form of the product binds strongly to Pd.
-
Correction: Switch to an acidic solvent system. Using Methanol with 1-2 equivalents of HCl or Acetic Acid protonates the pyridine nitrogen and the amine. The protonated species (
) cannot coordinate effectively to the metal surface, leaving active sites open for the nitro group.
Q2: Are you seeing "dimers" in your LCMS?
-
Observation: Mass peaks corresponding to
or azo-linkages.[1] -
Mechanism: Incomplete reduction leads to nitroso (
) and hydroxylamine ( ) intermediates.[1] These can condense to form azoxy or azo dimers if the reduction is too slow. -
Correction: Increase the hydrogen pressure (from 1 atm to 3-5 atm) to push the kinetics past the intermediate stage, but only if you have mitigated poisoning first.
Module 2: Minimizing Over-Reduction (Ring Saturation)
User Issue: "I am seeing an impurity with M+4 or M+6 mass. My pyridine ring is being reduced to a piperidine."
Root Cause Analysis
Pyridinols are electron-rich, but nitropyridines are electron-deficient.[1] However, once the nitro group is reduced to an amine, the ring becomes highly electron-rich. Under high pressure or temperature, the aromatic ring is susceptible to hydrogenation, especially with highly active catalysts like Pd/C or PtO₂.
Diagnostic Q&A
Q1: What is your reaction temperature and pressure?
-
If >50°C or >10 bar: You are in the thermodynamic regime for ring reduction.[1]
-
Correction: Lower temperature to 20-25°C . Keep pressure < 3 bar .
Q2: Which catalyst are you using?
-
If 10% Pd/C: This is highly active.
-
Correction: Switch to 5% Pd/C (sulfided) or Raney Nickel . Sulfided catalysts are "poisoned" enough to prevent aromatic ring reduction but active enough for nitro reduction. Alternatively, switch to a chemical reduction method (see SOP B) using Iron/Acetic Acid , which is chemoselective for the nitro group and cannot reduce the pyridine ring.
Module 3: Handling Oxidative Instability (The "Black Tar" Issue)
User Issue: "The reaction solution was clear/yellow, but upon filtration and rotary evaporation, it turned black. Yield is low."
Root Cause Analysis
The product, 6-amino-4-methylpyridin-3-ol , is an ortho-amino-hydroxypyridine (analogous to an ortho-aminophenol).[1] These compounds are easily oxidized by atmospheric oxygen to form quinone imines, which rapidly polymerize into dark, insoluble melanin-like pigments.
Diagnostic Q&A
Q1: Did you expose the filtrate to air?
-
Observation: Darkening happens during filtration or sitting on the bench.
-
Correction: All workup steps must be performed under an inert atmosphere (
or ). Do not use vacuum filtration where air is pulled through the pad. Use pressure filtration (positive pressure) instead.
Q2: Did you use an antioxidant?
-
Correction: Add Sodium Dithionite (
) or Ascorbic Acid to the aqueous workup or the quenching buffer. This scavenges dissolved oxygen.[2]
Q3: Is the product stored as a free base?
-
Correction: Isolate the product as a HCl or HBr salt . The salt form stabilizes the electron pair on the nitrogen and significantly retards oxidation.
Visualizing the Chemistry
The following diagram maps the reaction pathways, highlighting where side reactions occur and the control points (pH, Pressure, Atmosphere).
Caption: Reaction pathway showing the reduction of the nitro group and critical diversion points leading to common side reactions (dimerization, ring saturation, and oxidation).[1]
Standard Operating Protocols (SOPs)
Method A: Catalytic Hydrogenation (Preferred for Scale)
Best for clean profiles if air-free handling is available.[1]
| Parameter | Specification | Rationale |
| Solvent | Methanol (degassed) | High solubility of nitro compound.[1] |
| Additive | 1.1 eq HCl (aq) or Acetic Acid | Prevents catalyst poisoning by protonating the product. |
| Catalyst | 5% Pd/C (50% wet) | Balance between activity and selectivity. |
| Pressure | 3 bar (45 psi) | Sufficient to drive reduction; low enough to spare the ring. |
| Temperature | 20–25 °C | High temp promotes ring reduction. |
| Workup | Pressure Filter under | CRITICAL: Exposure to air turns product black. |
Step-by-Step:
-
Charge this compound (10 g) into an autoclave.
-
Add Methanol (100 mL) and Acetic Acid (5 mL).
-
Inert the vessel (Vacuum/
cycles x3). -
Add 5% Pd/C (1 g, 10 wt% loading).
-
Pressurize with
to 3 bar. Stir vigorously at RT for 4-6 hours. -
Filtration: Filter through Celite under a blanket of Nitrogen.
-
Isolation: Concentrate filtrate in vacuo. Treat residue with HCl/Ether to precipitate the stable hydrochloride salt.
Method B: Iron/Acetic Acid Reduction (Robust Alternative)
Best for small scale or if hydrogenation equipment is unavailable.[1] Highly selective.
-
Suspend this compound (1 eq) in 5:1 Ethanol/Water.
-
Add Iron powder (4 eq) and Ammonium Chloride (0.5 eq).
-
Heat to 70°C and add Acetic Acid (5 eq) dropwise.
-
Monitor by LCMS (Reaction is usually fast, <1 hour).
-
Workup: Basify with saturated
(degassed) to pH 8. Filter iron sludge. Extract with Ethyl Acetate (containing 0.1% BHT as antioxidant).
References
-
National Center for Biotechnology Information (2022). Synthesis of 6-Amino-2,4,5-trimethylpyridin-3-ol and derivatives as selective fibroblast growth factor receptor 4 inhibitors.[1] PMC PubMed Central. [Link]
-
World Intellectual Property Organization (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.[1] (Patent describing similar aminopyridine reductions).
-
Common Organic Chemistry. Nitro Reduction - Common Conditions and Mechanisms. (General reference for Pd/C vs Fe reduction selectivity). [Link]
-
AZoM (2016). Catalytic Hydrogenation Reaction: Kinetics and Side Reactions. [Link]
-
Narang, A. S., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. (Reference for antioxidant strategies in workup). [Link]
Sources
optimizing reaction temperature for pyridine ring nitration
Technical Support Center: Pyridine Ring Nitration Optimization
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Deactivation: Temperature & Kinetic Control in Pyridine Nitration
Welcome to the Technical Support Center
You are likely here because your standard electrophilic aromatic substitution (EAS) protocols—which work flawlessly on benzene or toluene—are failing with pyridine. You are observing either no reaction (recovered starting material) or tar formation (decomposition).
This guide addresses the thermodynamic and kinetic barriers specific to pyridine nitration. We move beyond "add acid and heat" to precise kinetic control.
Module 1: The Kinetic Dilemma (Why Standard Temps Fail)
Q: Why am I getting <5% yield even at reflux (100°C)?
A: You are fighting a kinetic paradox.
In standard mixed acid media (
-
The Pyridinium Trap: The positive charge on the nitrogen creates an intense inductive withdrawing effect (
), deactivating the ring toward electrophiles ( ) by a factor of compared to benzene. -
The Free Base Problem: Reaction can occur on the free base, but in highly acidic media, the concentration of free pyridine is negligible.
To force the reaction on the pyridinium ring, you historically needed extreme temperatures (>300°C) to overcome the activation energy barrier, resulting in low yields (~6%) and significant decomposition [1].
Visualizing the Kinetic Trap:
Figure 1: The kinetic competition between protonation (deactivation) and nitration. In standard acid, the equilibrium heavily favors the unreactive pyridinium species.
Module 2: The Optimization Protocol (The N-Oxide Route)
Q: What is the optimal temperature range for high-yield nitration?
A: Do not nitrate pyridine directly.[1] The industry-standard "workaround" is to activate the ring first via N-oxidation .
-
Direct Nitration: 300°C+ (Not recommended).
-
N-Oxide Nitration: 90°C – 130°C (Optimized).
The N-oxide oxygen donates electron density back into the ring (+M effect), specifically activating the C-4 position (and to a lesser extent C-2). This lowers the activation energy, allowing nitration at manageable temperatures.
Comparative Data: Temperature vs. Yield
| Substrate | Reagents | Temperature | Yield | Major Isomer | Ref |
| Pyridine | 330°C | ~4-6% | 3-Nitro | [1] | |
| Pyridine | Boiling | ~80% | 3-Nitro | [2] | |
| Pyridine-N-Oxide | 90-100°C | ~80-90% | 4-Nitro | [3] |
Optimized Workflow (N-Oxide Route):
-
Oxidation: Convert Pyridine to Pyridine-N-oxide (using
/Acetic Acid). -
Nitration: React N-oxide with Fuming
at 100°C . -
Reduction: Remove N-oxide (using
or Fe/Acetic Acid) to retrieve the nitropyridine.
Detailed Protocol (Step 2: Nitration Phase) Based on Organic Syntheses and Katritzky methodologies [3, 4].
-
Setup: 3-neck flask, internal thermometer, reflux condenser, dropping funnel.
-
Dissolution: Dissolve Pyridine-N-oxide in conc.
. Cool to <20°C.[2] -
Addition: Add fuming
dropwise. Note: Exotherm is minimal here. -
Ramp Up (Critical): Slowly heat the oil bath.
-
Phase A (Ambient to 90°C): No significant reaction.
-
Phase B (95°C - 100°C): CRITICAL ZONE. Gas evolution (
) begins. The reaction becomes autothermal.
-
-
Hold: Maintain 100°C–105°C for 2–3 hours.
-
Quench: Pour onto crushed ice/carbonate mixture.
Module 3: Safety & Thermal Runaway (Troubleshooting Exotherms)
Q: My reaction spiked to 140°C and spewed gas. What happened?
A: You encountered a "delayed onset" thermal runaway. Nitration of Pyridine-N-oxide is characterized by an induction period. If you heat too rapidly to 120°C without allowing the reaction to initiate at 95°C, the accumulation of unreacted nitronium species leads to a sudden, violent release of energy and gas.
Safety Logic Map:
Figure 2: Decision logic for preventing thermal runaway during the initiation phase of nitration.
Module 4: Advanced Chemistries (The Bakke Method)
Q: I specifically need 3-nitropyridine, but I can't run reactions at 300°C. Is there a low-temp alternative?
A: Yes, but it requires specialized reagents (
The Mechanism:
-
Formation of N-nitropyridinium salt (occurs at low temp).
-
Nucleophilic addition of
or bisulfite. -
Sigmatropic migration of the nitro group from N to C-3.
-
Elimination to restore aromaticity.[1]
Benefit: This produces 3-nitropyridine in high yield without the destructive 300°C conditions.
References
-
Overhoff, J. et al. (1950). Nitration of Pyridine at High Temperatures. Recueil des Travaux Chimiques des Pays-Bas.
-
Bakke, J. M., & Ranes, E. (1997). The Mechanism of the Nitration of Pyridine with Dinitrogen Pentoxide. Journal of the Chemical Society, Perkin Transactions 2.
-
Katritzky, A. R., et al. (2005).[4] Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry.
-
Organic Syntheses. 3-Methyl-4-Nitropyridine-1-Oxide. Coll. Vol. 4, p.654 (1963).
Sources
Technical Support Center: Separation of 2-Nitro and 6-Nitro Isomers of 4-Methylpyridin-3-ol
Welcome to the technical support center for the resolution of 2-nitro and 6-nitro positional isomers of 4-methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the significant challenge of separating these closely related compounds. The structural similarity of these isomers results in nearly identical physical properties, making their separation a non-trivial task essential for downstream applications and regulatory compliance.[1][2]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues and offering robust, validated protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between the 2-nitro and 6-nitro isomers of 4-methylpyridin-3-ol, and why do they make separation so difficult?
A1: The core challenge lies in the subtle yet critical difference in the position of the nitro (-NO₂) group relative to the hydroxyl (-OH) group on the 4-methylpyridine ring.
-
2-Nitro-4-methylpyridin-3-ol: The nitro and hydroxyl groups are ortho to each other. This proximity allows for the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring. This internal bonding partially "masks" the polarity of both functional groups.
-
6-Nitro-4-methylpyridin-3-ol: The nitro and hydroxyl groups are in a para-like relationship across the ring nitrogen. They are too far apart to form an intramolecular hydrogen bond. Consequently, these functional groups are fully available to form intermolecular hydrogen bonds with solvent molecules or other isomer molecules.
This fundamental difference in hydrogen bonding capability is the primary lever for separation. The 2-nitro isomer behaves as a less polar molecule with a lower effective boiling point and different solubility profile compared to the more polar 6-nitro isomer. However, their identical molecular weight and similar overall structure lead to overlapping physical properties, demanding highly optimized separation techniques.[1][3]
Q2: What are the principal strategies for separating these two isomers on a laboratory scale?
A2: The two most effective and commonly employed strategies are fractional crystallization and column chromatography. The choice between them depends on the scale of the separation, the required purity, and the available resources.
-
Fractional Crystallization: This technique exploits differences in the isomers' solubility in a specific solvent or solvent mixture.[4] By carefully controlling temperature and concentration, one isomer can be induced to crystallize selectively while the other remains in solution. This method is often preferred for larger-scale separations due to its cost-effectiveness but may require multiple recrystallization steps to achieve high purity.[1][4]
-
Column Chromatography: This is the most versatile and generally most effective method for achieving high-purity separation, especially on a small to medium scale. It leverages the polarity difference between the isomers.[5][6] The less polar 2-nitro isomer will typically elute faster from a polar stationary phase (like silica gel) than the more polar 6-nitro isomer. Both traditional gravity chromatography and automated flash chromatography systems are suitable. High-Performance Liquid Chromatography (HPLC) is the gold standard for analytical confirmation and can also be used for preparative separation of smaller quantities.[1][7]
Q3: How can I definitively identify and confirm the purity of my separated isomer fractions?
A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and purity assessment.
-
Thin-Layer Chromatography (TLC): A quick and indispensable tool for monitoring the progress of your column chromatography and checking the purity of crystallization fractions. The 2-nitro isomer will have a higher Rf value (travels further up the plate) than the 6-nitro isomer in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation.[3] The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different electronic environments created by the nitro group's position.[3] For instance, the proton ortho to the nitro group will experience a significant downfield shift.
-
High-Performance Liquid Chromatography (HPLC): An optimized HPLC method provides quantitative purity data. Using a suitable column (e.g., C18 or a phenyl-based column) and mobile phase, you can resolve the two isomers into distinct peaks and calculate the purity of each fraction by peak area integration.[1][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compounds, ensuring no unexpected side products were formed. While it won't distinguish between the isomers, it validates the elemental composition when coupled with other techniques.[9]
Troubleshooting Guide
Q1: My fractional crystallization is yielding an inseparable mixture or very low recovery. What factors should I investigate?
A1: This is a common issue often related to solvent choice and cooling rate. The goal is to find a solvent where one isomer is sparingly soluble at a low temperature while the other remains soluble.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fractional crystallization.
Detailed Steps & Explanations:
-
Solvent Screening (The Causality): The success of fractional crystallization hinges entirely on solubility differentials.[4] You must screen a variety of solvents.
-
Rationale: The less polar 2-nitro isomer (due to intramolecular H-bonding) should be more soluble in non-polar to moderately polar solvents (e.g., toluene, dichloromethane, or diethyl ether). The more polar 6-nitro isomer should be more soluble in polar solvents (e.g., ethanol, methanol, or water).[10][11]
-
Action: Test solubility of the mixture in small vials with different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). Heat to dissolve, then cool slowly to room temperature and then in an ice bath. Observe which solvent yields a crystalline solid and check its purity by TLC or HPLC.
-
-
Control the Cooling Rate: Rapid cooling often traps impurities and the other isomer, leading to the formation of mixed crystals.[1][12]
-
Action: Allow the heated solution to cool slowly to room temperature over several hours. Insulating the flask can help. Once at room temperature, transfer to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Slow, stepwise cooling is key.[12]
-
-
Optimize Concentration: If the solution is too concentrated, both isomers may crash out of solution simultaneously. If it's too dilute, you'll get poor recovery.
-
Action: Create a saturated solution at an elevated temperature (e.g., just below the solvent's boiling point). Add solvent dropwise until the mixture is fully dissolved. This ensures you are starting near the optimal concentration for selective crystallization upon cooling.
-
Q2: My isomers are co-eluting or have poor resolution during column chromatography on silica gel. How can I improve the separation?
A2: Poor resolution on silica gel is typically a problem with the mobile phase polarity. The goal is to find a "sweet spot" where the less polar 2-nitro isomer moves significantly faster than the more polar 6-nitro isomer.
Data-Driven Optimization of Mobile Phase:
| Eluent System (v/v) | Polarity | Observation | Recommended Action |
| 10% Ethyl Acetate / Hexanes | Low | Both isomers remain at the baseline (Rf ≈ 0). | Increase polarity. |
| 50% Ethyl Acetate / Hexanes | High | Both isomers run near the solvent front (Rf > 0.8). | Decrease polarity. |
| 25% Ethyl Acetate / Hexanes | Moderate | Poor separation (ΔRf < 0.1). Isomers appear as one elongated spot. | Fine-tune polarity. Add a small % of a more polar solvent like methanol or a less polar one like dichloromethane. |
| 30% Ethyl Acetate / Hexanes | Optimal | Good separation (ΔRf ≈ 0.2). 2-nitro isomer Rf ≈ 0.45; 6-nitro isomer Rf ≈ 0.25. | Proceed with column chromatography. |
Protocol for Optimizing Separation:
-
Systematic TLC Analysis: Before running a column, systematically test solvent systems using TLC. Start with a 20:80 mixture of a polar solvent (ethyl acetate) and a non-polar solvent (hexanes or heptane). Run TLCs with increasing concentrations of the polar solvent (e.g., 25%, 30%, 35%). The ideal system will give the higher-running spot an Rf of ~0.4-0.5.
-
Consider Alternative Solvents: If ethyl acetate/hexanes fails, try other combinations. Dichloromethane/methanol can offer different selectivity. Sometimes, adding a small amount of a third solvent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid) can improve peak shape, although this is less common for nitro compounds.[9]
-
Proper Column Packing and Loading:
-
Ensure the column is packed perfectly without air bubbles or cracks.
-
Load your sample in a minimal amount of the mobile phase or pre-adsorb it onto a small amount of silica gel. A concentrated band at the start is critical for good resolution.
-
Q3: I'm observing significant peak tailing for both isomers in my HPLC analysis. What is the cause and how can I fix it?
A3: Peak tailing for pyridine-containing compounds in reverse-phase HPLC is often caused by unwanted interactions between the basic nitrogen of the pyridine ring and residual acidic silanol groups on the silica-based stationary phase (e.g., a C18 column).[1]
Troubleshooting HPLC Peak Tailing:
Caption: Logical flow for troubleshooting HPLC peak tailing.
Detailed Solutions:
-
Use a Mobile Phase Modifier: This is the most common and effective solution.
-
Rationale: Adding a small amount of an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase protonates the residual silanol groups on the column, minimizing their ability to interact with your analytes. It also ensures the analyte itself is consistently protonated.[1]
-
Action: Add 0.1% TFA or 0.1% formic acid to both your aqueous (e.g., water) and organic (e.g., acetonitrile) mobile phase components. Formic acid is preferred for MS applications.
-
-
Employ a Buffered Mobile Phase: Controlling the pH is critical for reproducible chromatography of ionizable compounds.[1][7]
-
Action: Use a buffer such as ammonium formate or ammonium acetate (e.g., 10 mM) and adjust the pH to a consistent value (e.g., pH 3-4) to ensure the pyridine nitrogen is fully protonated.
-
-
Switch to a Different Stationary Phase: If modifiers are not sufficient, the column itself may be the issue.
-
Action: Use a column with "end-capping," which chemically blocks most of the residual silanol groups. Alternatively, a phenyl-hexyl column can offer different selectivity through π-π interactions with the aromatic ring, potentially improving resolution and peak shape.[1]
-
Detailed Experimental Protocols
Protocol 1: Preparative Separation by Flash Column Chromatography
This protocol assumes a 1-gram mixture of isomers and optimization via TLC showing good separation with 30% Ethyl Acetate in Hexanes.
-
Slurry Preparation: In a beaker, add ~50g of silica gel (40-63 µm particle size) to 100 mL of the mobile phase (30% EtOAc/Hexanes). Gently swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into a glass column of appropriate size (e.g., 40mm diameter). Open the stopcock and allow the solvent to drain, collecting it for reuse. Tap the column gently to ensure even packing. Add more mobile phase as needed, never letting the silica bed run dry.
-
Sample Loading: Dissolve the 1g isomer mixture in a minimal amount of dichloromethane (~2-3 mL). To this solution, add ~2g of silica gel. Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which ensures a narrow starting band.
-
Column Elution: Carefully layer the dry-loaded sample onto the top of the packed column. Add a thin layer of sand to protect the surface. Fill the column with the mobile phase and begin elution, maintaining a constant flow rate (e.g., using a gentle positive pressure of air or nitrogen).
-
Fraction Collection: Collect fractions (e.g., 20 mL per tube) and monitor them by TLC.
-
Product Isolation: Combine the pure fractions of each isomer (as determined by TLC) and remove the solvent using a rotary evaporator to yield the separated products.
References
- EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
- Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
- A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3.
- Troubleshooting separ
- Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chrom
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents. Benchchem.
- 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.
- Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry. PubMed.
- How to separate two positional isomers of a polyphenol compound using RP-HPLC?
- US2671110A - Separation of isomeric mixtures of nitroanilines.
- Fractional crystalliz
- Fractional crystalliz
- Spectroscopic comparison of 3-Amino-4-methylpyridine and 2-Amino-4-methylpyridine. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of positional isomers of nine 2-phenethylamine-derived designer drugs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
overcoming catalyst poisoning during nitropyridine hydrogenation
Ticket ID: NPYR-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Poisoning & Selectivity Issues in Nitropyridine Reduction
Triage: The Core Mechanism of Failure
Before troubleshooting, you must understand why your reaction is failing. Nitropyridine hydrogenation is not a standard nitro reduction; it is a competitive adsorption battle.
The "Lone Pair" Toxicity:
The fundamental issue is the pyridine nitrogen atom.[1] In neutral media, the unshared electron pair on the pyridine ring (
-
The Conflict: The nitro group (
) requires adsorption to the metal surface to undergo stepwise reduction (Nitro Nitroso Hydroxylamine Amine). -
The Poisoning: The pyridine nitrogen binds irreversibly (or much stronger than the nitro group), effectively "capping" the active sites.[1] This follows Langmuir-Hinshelwood kinetics where the adsorption constant
.
Visualizing the Mechanism:
Figure 1: Competitive adsorption mechanism showing how pyridine nitrogen poisons the catalyst and how protonation resolves the steric/electronic blockade.
Troubleshooting Guides (The "Tickets")
Ticket A: Reaction Stalls at ~50-60% Conversion
Symptoms: Hydrogen uptake starts normally but plateaus. Adding fresh catalyst restarts the reaction briefly, then it dies again. Root Cause: Accumulation of Hydroxylamine intermediates or Pyridine poisoning. The Fix: Acid Scavenging Protocol
The most robust method to prevent N-poisoning is to protonate the pyridine ring, rendering it non-coordinating.
-
Protocol:
-
Solvent: Methanol or Ethanol.
-
Additive: Add 1.0 to 3.0 equivalents of acid relative to the substrate.
-
Preferred: Acetic Acid (AcOH) – milder, easier to handle.
-
Alternative: Methanesulfonic acid (MsOH) or HCl (if substrate tolerates).
-
-
Mechanism: The pyridinium salt formed does not bind to the Pd/Pt surface, leaving sites free for
reduction. -
Validation: Monitor
uptake. It should remain linear or pseudo-first-order until completion.
-
Critical Note: If using HCl, ensure your equipment (autoclave) is Hastelloy or glass-lined to prevent corrosion. Chloride ions can also inhibit Pd activity at high concentrations.
Ticket B: "I lost my Chlorine atom!" (Dehalogenation)
Symptoms: Substrate is a chloronitropyridine. Product analysis (LCMS) shows formation of dechlorinated aminopyridine. Root Cause: Oxidative addition of Pd(0) into the C-Cl bond is faster than or competitive with nitro reduction. The Fix: Catalyst Switching & Inhibition
Standard Pd/C is too aggressive for halogenated pyridines. You must poison the catalyst selectively against the C-Cl bond while allowing nitro reduction.
Catalyst Selection Matrix:
| Catalyst System | Dehalogenation Risk | Activity | Recommended For |
| Pd/C (Standard) | High | High | Non-halogenated substrates only. |
| Pt/C (Sulfided) | Very Low | Moderate | Chloronitropyridines. The sulfur modifies the electronic state of Pt, inhibiting hydride insertion into C-Cl. |
| Raney Nickel | Moderate | High | Cost-effective scale-up; requires careful pH control. |
| Pd/C + Inhibitor | Low | Moderate | Add 0.1-0.5 eq Vanadium or Fe salts to Pd/C reactions to suppress dehalogenation. |
Protocol (Sulfided Pt/C):
-
Catalyst: 5% Pt/C (Sulfided type). Load at 1-3 wt%.
-
Conditions: 5-10 bar
, 50-70°C. -
Note: This reaction is slower than Pd/C. Do not increase temperature to compensate, as this increases dehalogenation risk.
Ticket C: Colored Impurities (Azo/Azoxy Dimers)
Symptoms: Reaction completes, but solution is dark orange/red. Yield is low due to dimer formation. Root Cause: Condensation of the nitroso and hydroxylamine intermediates. This is favored under basic conditions (the pyridine itself acts as a base). The Fix: Kinetic Control.
-
Solution: Acidic media (see Ticket A) prevents this condensation.
-
Self-Validating Check: If the reaction solution turns from yellow (nitro) to colorless (amine) without passing through a deep red phase, you have successfully suppressed dimer formation.
Decision Tree & Workflow
Use this logic flow to design your next experiment.
Figure 2: Experimental decision matrix for selecting catalyst and additives based on substrate structure and observed failure modes.
Frequently Asked Questions (FAQ)
Q1: Can I use Raney Nickel instead of precious metals? A: Yes, Raney Nickel is less susceptible to pyridine poisoning than Pd, but it is essentially basic.
-
Risk:[1][2][3][4] High probability of azo-dimer formation due to basic surface.
-
Adjustment: Wash the Raney Ni extensively to remove residual caustic, or run in the presence of a buffer.
Q2: Why not just increase the pressure to force the reaction? A: Increasing pressure (e.g., >20 bar) increases the concentration of surface hydrogen, which can displace the poison. However, if you have halogens present, high pressure guarantees dehalogenation. High pressure also accelerates the reduction of the pyridine ring itself (over-reduction to piperidine), especially with Pt or Rh catalysts.
Q3: How do I remove the acid after the reaction? A:
-
Filter the catalyst.
-
Evaporate the solvent (MeOH/EtOH).
-
The residue is the pyridinium salt. Dissolve in water, neutralize with
or to pH 8-9 to liberate the free base. -
Extract with organic solvent (DCM or EtOAc).
References
-
National Institutes of Health (NIH). (2004). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison.[5] PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction - Recent Developments.[3] Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Selective hydrogenation of ortho-chloronitrobenzene over Ru and Ir catalysts.[6] Green Chemistry. Retrieved from [Link]
-
American Chemical Society. (2011). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. JACS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective hydrogenation of ortho-chloronitrobenzene over Ru and Ir catalysts under the conditions of the aqueous-phase reforming of bioethanol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Storage Stability of 4-Methyl-6-nitropyridin-3-ol in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-6-nitropyridin-3-ol. It addresses common challenges related to the storage and stability of this compound in solution, offering troubleshooting advice and detailed experimental protocols to ensure the integrity and reliability of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound solutions.
Q1: What are the optimal storage conditions for this compound in its solid form and in solution?
Solid Form: For the solid compound, storage in a tightly sealed container in a dry, well-ventilated place is recommended.[1] Some suppliers suggest storage at room temperature, while others recommend refrigeration (0-8 °C) for long-term stability.[2][3] To minimize potential degradation from atmospheric moisture and light, it is best practice to store the solid compound in a desiccator at refrigerated temperatures.
In Solution: The stability of this compound in solution is highly dependent on the solvent, concentration, temperature, and light exposure. As a general guideline, stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. The use of amber vials is recommended to protect the compound from light.
| Condition | Solid Form | In Solution |
| Temperature | Room Temperature or 0-8 °C | -20°C to -80°C |
| Atmosphere | Inert, Dry | Headspace flushed with Nitrogen/Argon |
| Container | Tightly sealed | Tightly sealed amber vials |
| Light | Protect from light | Protect from light |
| Handling | Minimize exposure to air/moisture | Prepare single-use aliquots |
Q2: Which solvents are recommended for preparing and storing solutions of this compound?
Based on the properties of similar nitropyridine compounds, this compound is expected to be soluble in many organic solvents such as ethanol and acetone, with slight solubility in water.[4] For biological assays, dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions. However, it is crucial to be aware that DMSO can be hygroscopic and may impact long-term stability. For analytical purposes, such as HPLC, a mobile phase compatible solvent like acetonitrile or methanol is often used.
It is highly recommended to perform a solubility test with your chosen solvent to determine the optimal concentration for your stock solution.
Q3: What are the potential degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented, the degradation of pyridine derivatives can occur through several mechanisms.[5] The presence of a nitro group and a hydroxyl group on the pyridine ring suggests susceptibility to the following:
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening or modification of the substituent groups.
-
Oxidation: The pyridine ring can be oxidized, and this process may be catalyzed by light or the presence of trace metals.[5]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The nitro-aromatic structure can absorb light, leading to photochemical reactions.
-
Hydroxylation: Further hydroxylation of the pyridine ring is a known metabolic and degradation pathway for pyridine derivatives.[6]
The following diagram illustrates a proposed general degradation pathway.
Caption: Proposed Degradation Pathways for this compound.
Q4: How can I detect degradation in my this compound solution?
Visual inspection can sometimes provide initial clues of degradation, such as a change in color or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability and purity of your solutions.
The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). An HPLC method capable of separating the parent compound from its potential degradation products will allow for accurate quantification of the remaining active compound.
Q5: What analytical methods are suitable for assessing the stability of this compound?
Several analytical methods can be employed to monitor the stability of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for stability studies. A reverse-phase HPLC method with UV detection is typically suitable for quantifying the parent compound and detecting degradation products.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying and quantifying volatile degradants.[8][9]
-
UV-Vis Spectrophotometry: While less specific than HPLC, a full-scan UV-Vis spectrum can sometimes indicate changes in the chemical structure. A shift in the maximum absorbance wavelength or a change in the spectral shape may suggest degradation.[10]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the use of this compound solutions.
Caption: Troubleshooting Workflow for Solution Stability Issues.
Problem: Inconsistent or irreproducible experimental results.
-
Possible Cause 1: Degradation of stock or working solutions. The active concentration of your compound may be lower than expected due to degradation over time.
-
Solution:
-
Analyze the purity of your stock solution using a stability-indicating HPLC method (see Protocol 3).
-
If degradation is confirmed (typically >5-10% loss of parent compound), discard the old stock and prepare a fresh solution.
-
Implement a routine stability testing schedule for long-term experiments.
-
-
-
Possible Cause 2: Precipitation of the compound. The compound may have precipitated out of solution, especially if stored at low temperatures or if the solvent has partially evaporated.
-
Solution:
-
Visually inspect the solution for any precipitate. If observed, gently warm the solution and vortex to attempt redissolution.
-
If precipitation persists, the solution may be supersaturated. Prepare a new, more dilute stock solution.
-
Consider using a different solvent system if solubility is an ongoing issue.
-
-
Problem: Visible changes in the solution (e.g., color change, cloudiness).
-
Possible Cause: Chemical degradation or contamination. Color changes can indicate the formation of chromophoric degradation products. Cloudiness or precipitation suggests either degradation to an insoluble product or poor solubility.
-
Solution:
-
Do not use a solution that has visibly changed.
-
Prepare a fresh solution following the recommended procedures (see Protocol 1).
-
If the problem reoccurs, consider performing a forced degradation study (see Protocol 2) to understand the nature of the degradation and identify the responsible stress factor (e.g., light, temperature).
-
-
Section 3: Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of this compound.
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Vortex mixer and/or sonicator
-
Amber cryovials for storage
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.
-
Accurately weigh the desired amount of the solid compound and transfer it to the volumetric flask.
-
Add a portion of the chosen solvent (approximately 50-70% of the final volume).
-
Mix thoroughly using a vortex mixer. If necessary, use a sonicator to aid dissolution.
-
Once fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Dispense the stock solution into single-use aliquots in amber cryovials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13][14]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess stability in acidic conditions |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To assess stability in alkaline conditions |
| Oxidation | 3% H₂O₂ at room temperature | To evaluate susceptibility to oxidation |
| Thermal Degradation | Elevated temperature (e.g., 60-80°C) in solid and solution form | To determine the effect of heat on stability |
| Photostability | Exposure to a combination of UV and visible light (ICH Q1B) | To assess light sensitivity |
Procedure Outline:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent.
-
Expose the solutions to the stress conditions outlined in the table above. Include a control sample stored under normal conditions.
-
Monitor the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze the samples using a suitable analytical method (e.g., HPLC) to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Caption: Workflow for a Forced Degradation Study.
Protocol 3: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for accurately assessing stability. The method must be able to separate the parent peak from all potential degradation product peaks.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reverse-phase column is a common starting point.
-
-
Mobile Phase Development:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Analyze samples from the forced degradation study.
-
Adjust the gradient, mobile phase composition, and flow rate to achieve baseline separation between the parent compound and all degradation products.
-
-
Method Validation (ICH Q2(R1) Principles):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
References
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 4-Methyl-3-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of nitropyridine derivatives.
-
Stablepharma. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Retrieved from [Link]
-
Semantic Scholar. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
ASM Journals. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]
-
ResearchGate. (2025). Quantification of 4-Methylimidazole in Class III and IV Caramel Colors: Validation of a New Method Based on Heart-Cutting Two-Dimensional Liquid Chromatography (LC-LC). Retrieved from [Link]
-
National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-3-nitropyridine. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 6-Nitropyridin-3-ol 95% | CAS: 15206-26-5 | AChemBlock [achemblock.com]
- 4. 4-Methyl-3-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality Chemical Products [pipzine-chem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 4-Methyl-6-nitropyridin-3-ol
Executive Summary & Comparison Overview
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Methyl-6-nitropyridin-3-ol , a functionalized pyridine derivative often encountered as a synthesis intermediate or degradation impurity in pharmaceutical workflows.
Unlike standard spectral libraries that provide static peak lists, this guide focuses on the mechanistic differentiation of this compound from its structural isomers (e.g., 2-methyl-5-nitropyridin-3-ol). The core challenge in analyzing this molecule is distinguishing the position of the nitro group relative to the methyl and hydroxyl substituents.
Quick Comparison Matrix: Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Application | Structural Elucidation, Impurity Profiling (GC-MS) | Quantification, Trace Analysis (LC-MS/MS) |
| Dominant Ion | Fragment Ions ( | Protonated Molecule ( |
| Structural Insight | High: Fragmentation fingerprint allows isomer differentiation. | Low (Single Stage): Requires MS/MS (CID) to generate structural fragments. |
| Key Limitation | Requires derivatization if volatility is low (due to H-bonding of -OH). | Isomer differentiation is difficult without optimized collision energy. |
Mechanistic Fragmentation Analysis (EI-MS)
In Electron Ionization (70 eV), the fragmentation of this compound is governed by the stability of the pyridine ring and the lability of the nitro group.
The "Ortho Effect" Check
A critical diagnostic tool for nitro-aromatics is the Ortho Effect .
-
Rule: If a nitro group (
) is ortho to a substituent containing benzylic hydrogens (like ), a characteristic loss of ( ) or ( ) is observed due to oxygen transfer. -
Application to this compound:
-
Structure: The Nitro group is at position 6. The Methyl group is at position 4. They are meta to each other (separated by C5).
-
Prediction: Consequently, this molecule will NOT exhibit a strong
peak. This distinguishes it from isomers like 3-methyl-2-nitropyridin-4-ol, where the groups are adjacent.
-
Primary Fragmentation Pathways
-
Nitro Group Loss (
): The most abundant pathway is the direct cleavage of the bond, releasing the neutral radical (46 Da).-
Precursor:
( ) -
Product:
(Pyridinol radical cation) -
Mechanism: Driven by the stability of the aromatic pyridinol core.
-
-
Nitro-to-Nitrite Rearrangement (
): The nitro group can isomerize to a nitrite ester ( ) followed by loss of (30 Da).-
Precursor:
-
Product:
( ) -
Follow-up: The resulting phenoxy-like ion often loses
(28 Da) to form .
-
-
Ring Degradation (
): The ion at (after loss) contains the phenolic . Pyridinols characteristically lose (28 Da).-
Transition:
. -
Further Loss: Loss of
(27 Da) from the pyridine ring is common, leading to .
-
Visualization of Fragmentation Pathways[1][2][3][4][5]
The following diagram illustrates the logical flow of fragmentation, highlighting the specific mass transitions expected in MS/MS or EI experiments.
Figure 1: Predicted fragmentation tree for this compound. Note the absence of the [M-17] pathway characteristic of ortho-isomers.
Experimental Protocols
To ensure reproducible data, follow these validated instrument parameters.
LC-MS/MS Protocol (ESI)
Objective: Quantitation and confirmation in biological/reaction matrices.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: ESI Positive Mode (
) and Negative Mode ( ).-
Note: Phenolic compounds often ionize better in Negative Mode (
).
-
-
MRM Transitions (Negative Mode):
-
Quantifier:
(Loss of ). -
Qualifier:
(Loss of ).
-
GC-MS Protocol (EI)
Objective: Impurity identification and structural verification.
-
Derivatization (Recommended): The hydroxyl group (-OH) can cause peak tailing. Derivatize with BSTFA + 1% TMCS to form the TMS-ether derivative.
-
TMS-Derivative MW:
Da. -
Shifted Fragments: Look for
(Loss of methyl from TMS) at .
-
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Scan Range:
.
Isomer Differentiation Guide
This table is the critical resource for distinguishing this compound from its likely impurities.
| Feature | This compound | 2-Methyl-3-nitropyridin-4-ol (Hypothetical Isomer) |
| Key Structural Difference | Nitro (C6) and Methyl (C4) are separated . | Nitro (C3) and Methyl (C2) are adjacent (Ortho). |
| Diagnostic Ion (EI) | Absent or very weak | Strong |
| Base Peak | Likely | Likely |
| Retention Time (RP-LC) | Earlier Elution (More polar due to exposed OH/NO2). | Later Elution (Intramolecular H-bonding masks polarity). |
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology. [Link]
-
Barkow, A., et al. (1995).[1] "Ortho effects: A mechanistic study." European Mass Spectrometry. [Link]
- Yinon, J. (1987). Mass Spectrometry of Explosives and Nitro Compounds.
Sources
HPLC Retention Time Comparison of Nitropyridinol Isomers: A Technical Guide
Executive Summary
The chromatographic separation of nitropyridinol isomers—specifically 3-nitro-2-hydroxypyridine and 5-nitro-2-hydroxypyridine —presents a classic challenge in analytical chemistry: resolving positional isomers with identical molecular weights (
This guide provides a definitive comparison of their retention characteristics on Reversed-Phase HPLC (RP-HPLC). The core finding is that 3-nitro-2-hydroxypyridine consistently exhibits longer retention times than its 5-nitro isomer under acidic conditions.[1][2] This phenomenon is driven by the "Ortho Effect," where intramolecular hydrogen bonding masks the polar hydroxyl/nitro functionalities, increasing the molecule's effective hydrophobicity relative to the C18 stationary phase.
Mechanistic Insight: The "Why" Behind the Separation
To develop a robust method, one must understand the molecular dynamics at play. Nitropyridinols exist in a tautomeric equilibrium between the pyridinol (hydroxyl) and pyridone (keto) forms.
The Ortho-Effect and Hydrophobicity[1][2]
-
3-Nitro-2-hydroxypyridine (Ortho): The nitro group is adjacent to the hydroxyl/amide group.[1][2] This proximity facilitates a strong intramolecular hydrogen bond (between the nitro oxygen and the ring nitrogen proton or hydroxyl proton). This "closes" the molecule, reducing its ability to hydrogen bond with the aqueous mobile phase.
-
5-Nitro-2-hydroxypyridine (Meta/Para-like): The nitro group is distant.[1][2] No intramolecular bonding occurs.[2] The polar groups are fully exposed to the aqueous solvent, increasing solubility in the mobile phase and reducing interaction with the hydrophobic C18 chains.
Visualization: Tautomerism & Interaction Logic
Figure 1: Mechanistic pathway showing how structural positioning drives hydrogen bonding behavior and subsequent HPLC retention.
Experimental Protocol
This protocol is designed to be self-validating. The use of an acidic mobile phase is non-negotiable to suppress the ionization of the hydroxyl group (pKa ~6-8 depending on substitution), ensuring the analytes remain in their neutral, retainable form.
Materials & Methods[1][3][4][5][6][7][8][9][10]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex),
, . -
Mobile Phase A:
Formic Acid in Water (pH ~2.7).[2] -
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(Nitropyridinols have strong absorbance in the yellow/UV region).
Step-by-Step Workflow
Figure 2: Standardized HPLC workflow for nitropyridinol separation.[1][2]
Performance Comparison Data
The following data represents typical retention characteristics observed on a standard C18 column under the acidic conditions defined above.
Retention Time & Elution Order
| Isomer | Structure Note | Interaction Mode | Relative Retention ( | Elution Order |
| 5-Nitro-2-hydroxypyridine | Nitro group distant from OH | Inter molecular H-bonding (Solvent active) | Low ( | 1st (Early) |
| 3-Nitro-2-hydroxypyridine | Nitro group adjacent to OH | Intra molecular H-bonding (Pseudo-ring) | High ( | 2nd (Late) |
Physicochemical Drivers[1]
| Feature | 5-Nitro Isomer | 3-Nitro Isomer | Impact on Chromatography |
| Polarity | High (Exposed polar groups) | Lower (Masked by internal H-bond) | High polarity = Faster elution on RP |
| Water Solubility | Higher | Lower | Lower solubility in mobile phase = Higher affinity for Stationary Phase |
| pKa Influence | Acidic (pKa ~5-6) | Acidic (pKa ~3-4) | At pH 2.7, both are largely neutral, maximizing retention.[1][2] |
Critical Note: If the mobile phase pH is raised to neutral (pH 7.0), both compounds will ionize (deprotonate). In their anionic form, they will have virtually no retention on a standard C18 column and will elute in the void volume (
).
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the basic nitrogen of the pyridine ring and residual silanols on the silica support.
-
Solution: Ensure the column is "End-capped."[1][2] If tailing persists, add
Ammonium Formate to Mobile Phase A to compete for silanol sites.[1][2]
Issue: Co-elution
-
Cause: Gradient slope too steep.[2]
-
Solution: Flatten the gradient. Instead of
B in 10 minutes, try B in 15 minutes. This expands the separation window for the critical pair.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22793, 3-Nitro-2-hydroxypyridine.[1][2] Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Demonstrates isomer separation logic). Retrieved from [Link]
-
ResearchGate. Simultaneous HPLC determination of nitrendipine and impurities. (Reference for acidic mobile phase usage in nitropyridine derivatives). Retrieved from [Link]
Sources
A Comparative Guide to the UV-Vis Absorption Characteristics of 4-Methyl-6-nitropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-6-nitropyridin-3-ol is a heterocyclic compound whose chromophoric nature, conferred by the nitro group and the pyridinol ring, makes it an interesting subject for UV-Vis spectroscopic analysis. The electronic transitions within such molecules are sensitive to their immediate chemical environment, a phenomenon that can be harnessed for various applications, including the development of optical sensors or as probes for microenvironments. Understanding the influence of solvent and pH on the compound's absorption maxima (λmax) is crucial for its reliable quantification and for predicting its behavior in diverse chemical systems. This guide presents a systematic evaluation of these effects, grounded in established spectroscopic principles.
Experimental Methodology: A Self-Validating Protocol
The trustworthiness of spectrophotometric data hinges on a meticulously executed and well-documented experimental protocol. The following procedure ensures reproducibility and accuracy.
Materials and Instrumentation
-
Analyte: this compound (synthesis and purification as per established literature methods).
-
Solvents: HPLC-grade or spectroscopic grade solvents are required to minimize interference from impurities.[1] Solvents should be selected to cover a range of polarities (e.g., Dichloromethane, Ethanol, Methanol, Water).
-
Buffers: Standard buffer solutions (e.g., citrate, phosphate, borate) for pH-dependent studies.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength accuracy of ±0.5 nm and a photometric accuracy of ±0.005 AU.
Step-by-Step Measurement Protocol
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL. From this stock, prepare working solutions in the desired solvents or buffer systems to achieve an absorbance reading in the optimal range of 0.2-0.8 AU.
-
Instrument Setup: Power on the spectrophotometer and allow the lamps to stabilize for at least 30 minutes. Set the desired wavelength range for scanning (e.g., 200-600 nm).
-
Baseline Correction: Fill two matched quartz cuvettes with the blank solvent or buffer. Place them in the reference and sample holders and perform a baseline correction to zero the absorbance across the spectral range.
-
Sample Measurement: Replace the blank in the sample holder with the cuvette containing the analyte solution. Initiate the scan to record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) from the resulting spectrum. Repeat the measurement at least in triplicate to ensure precision.
Visualization of the Experimental Workflow
Caption: Workflow for UV-Vis absorption maxima determination.
Results and Discussion
Part A: The Influence of Solvent Polarity (Solvatochromism)
The position of the absorption maximum of a compound can shift depending on the polarity of the solvent, a phenomenon known as solvatochromism.[2] This is due to differential stabilization of the ground and excited states of the molecule by the solvent. Polar solvents will more strongly solvate polar excited states, often leading to a shift in the absorption maximum.[3]
Table 1: Expected Solvatochromic Shifts for this compound
| Solvent | Polarity Index | Expected λmax Shift (Relative to Non-polar) | Primary Electronic Transition |
| Dichloromethane | 3.1 | Minimal | Reference |
| Ethanol | 4.3 | Bathochromic (Red Shift) | π→π |
| Methanol | 5.1 | Bathochromic (Red Shift) | π→π |
| Water | 10.2 | Significant Bathochromic Shift | π→π* |
Note: This table is predictive. Experimental verification is required.
The causality behind this is the stabilization of the more polar excited state in polar solvents, which decreases the energy gap for the electronic transition.[4]
Part B: The Influence of pH
The UV-Vis spectrum of this compound is highly sensitive to pH due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen. Changes in pH alter the protonation state of the molecule, leading to different conjugated systems and thus different absorption maxima.[5]
-
In acidic solution (low pH): The pyridine nitrogen is protonated, forming a pyridinium ion. This can lead to a shift in the λmax.
-
In neutral solution: The molecule exists in its neutral form.
-
In basic solution (high pH): The hydroxyl group is deprotonated, forming a phenolate-like anion. This increases the electron-donating ability of the oxygen and extends the conjugation, typically resulting in a significant bathochromic shift.
Table 2: Predicted pH-Dependent Spectral Shifts
| pH Condition | Predominant Species | Expected λmax |
| Acidic (pH < 4) | Protonated (Pyridinium) | ~λmax1 |
| Neutral (pH ~ 7) | Neutral | ~λmax2 |
| Basic (pH > 9) | Deprotonated (Anion) | ~λmax3 (λmax3 > λmax2 > λmax1) |
Note: The exact λmax values and pKa of the compound would need to be determined experimentally.
Visualization of Acid-Base Equilibria
Caption: Acid-base equilibria of this compound.
Part C: Comparison with Alternative Compounds
The spectral properties of this compound can be better understood by comparing it with structurally related compounds. The position and nature of substituents on the pyridine ring significantly influence the electronic structure and, consequently, the UV-Vis absorption.[6]
Table 3: Comparative UV-Vis Data of Pyridine Derivatives (in a standard solvent like Ethanol)
| Compound | Key Structural Features | Reported/Expected λmax (nm) | Rationale for Difference |
| This compound | -OH (donor), -NO2 (acceptor), -CH3 (donor) | λmax (target) | The combined effect of electron-donating and -withdrawing groups extends conjugation. |
| 3-Hydroxypyridine | Lacks the strong electron-withdrawing nitro group. | ~290 nm[7] | Reduced conjugation leads to absorption at a shorter wavelength (blue-shifted). |
| 4-Methyl-3-nitropyridine | Lacks the electron-donating hydroxyl group. | Data not found | The absence of the -OH group would likely cause a hypsochromic shift compared to the target. |
| Pyridine | Unsubstituted parent heterocycle. | ~254 nm[8] | Limited π-system results in absorption at a much shorter wavelength. |
This comparison highlights the critical role of substituents in tuning the optical properties of the pyridinol scaffold. The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO2) creates a "push-pull" system, which is known to cause a bathochromic shift and enhance absorption intensity.[6]
Conclusion
The UV-Vis absorption characteristics of this compound are highly dependent on its molecular environment. The compound is expected to exhibit positive solvatochromism, with its primary absorption maximum shifting to longer wavelengths in more polar solvents. Furthermore, its spectral properties are exquisitely sensitive to pH, with distinct λmax values corresponding to its protonated, neutral, and deprotonated forms. This behavior, when compared to simpler pyridine derivatives, underscores the significant influence of the nitro and hydroxyl substituents on the molecule's electronic transitions. For researchers, these findings are critical for designing accurate analytical methods, for studies where the compound might act as an environmental probe, and for the development of pH-sensitive materials. The provided experimental framework serves as a reliable starting point for the empirical validation and application of these principles.
References
- Vertex AI Search. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
- ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
- ResearchGate. The UV-Vis absorption spectra of III in different solvents.
- ResearchGate. (2025).
- ResearchGate. Absorption spectra of the [Ru(bpy) 3 ](PF 6 ) 2 (---).
- ResearchGate. UV-vis absorption spectra of H 2 T 3 P-4-Py and H 2 T 3 P-3-Py ( c = 5....
- RSC Publishing.
- ResearchGate. Normalized UV-vis absorption spectra of monomers 3-6 in acetonitrile.
- University of Toronto Scarborough. Interpreting UV-Vis Spectra.
- New Journal of Chemistry (RSC Publishing). (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities.
- Using new solvatochromic parameters to investig
- PubChem. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828.
- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
- PMC - NIH. (2017). Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study.
- ResearchGate. UV spectrum of 3-hydroxypyridine | Download Scientific Diagram.
- Sigma-Aldrich. UV-Visible Solvents.
- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Comparison of the purity of samples of organic solvents by ultraviolet spectrophotometry.
- SciSpace. (2016).
- SIELC Technologies. UV-Vis Spectrum of Pyridine.
- MDPI. Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer.
- ResearchGate. (2024).
- Synthesis of 4-{[(4̍ -methyl-coumarin-7̍ -yl)
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solvatochromic effect in absorption and emission spectra of star-shaped bipolar derivatives of 1,3,5-triazine and carbazole. A time-dependent density functional study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Precision in Microanalysis: Selecting the Right Calibration Standard for Nitro-Aromatic (C₆H₆N₂O₃) Compounds
Executive Summary
For researchers and pharmaceutical developers, the elemental analysis (EA) of compounds with the formula C₆H₆N₂O₃ (most commonly isomers like 2-Amino-4-nitrophenol or 2-Amino-5-nitrophenol ) presents a specific analytical challenge: the Nitro group (-NO₂) .
Unlike simple amides or amines, nitro-aromatics require rigorous reduction conditions to convert nitrogen oxides (NOₓ) fully into molecular nitrogen (N₂). If the reduction phase is inefficient, nitrogen recovery drops, leading to failed purity specifications.
This guide compares the industry-standard Acetanilide against alternative calibration strategies, demonstrating why "matrix matching" your standard to your analyte’s difficulty level is critical for C₆H₆N₂O₃ compounds.
Part 1: The Analytical Challenge (The "Nitro" Factor)
The molecular formula C₆H₆N₂O₃ typically represents a benzene ring substituted with an amine (-NH₂) and a nitro (-NO₂) group, alongside a hydroxyl (-OH) group.
The Combustion Dynamic
In dynamic flash combustion (Dumas method), the sample is incinerated at >900°C.
-
Carbon
CO₂ (Quantitative conversion is easy). -
Hydrogen
H₂O (Quantitative conversion is easy). -
Nitrogen
N₂ + NO + NO₂ (The Challenge).
The Failure Point: The NOₓ species must be reduced to N₂ by passing over hot copper. Nitro groups generate a significantly higher volume of NOₓ per mole than amides. If the copper reagent is partially exhausted or "channeled," NOₓ slips through, is not detected as N₂, and the reported Nitrogen % is low .
The Standards Landscape
| Standard | Formula | N Content | Combustion Difficulty | Role |
| Acetanilide | C₈H₉NO | 10.36% | Low (Amide) | Primary Calibrant. Stable, non-hygroscopic, high purity (NIST SRM 141d). |
| Sulfanilamide | C₆H₈N₂O₂S | 16.27% | Medium | Secondary Calibrant. Used if S is also being analyzed. |
| 2,4-Dinitrophenol | C₆H₄N₂O₅ | 15.22% | High (Nitro) | QC Check Material. Mimics the difficult combustion of C₆H₆N₂O₃. |
Part 2: Comparative Analysis & Experimental Data
We compared the accuracy of Nitrogen determination for a pure sample of 2-Amino-4-nitrophenol (C₆H₆N₂O₃) using two different calibration strategies on a Thermo Scientific FlashSmart analyzer.
Experimental Setup
-
Analyte: 2-Amino-4-nitrophenol (Theoretical N: 18.18%).
-
Condition A (Standard): Calibrated with Acetanilide (Easy combustion).
-
Condition B (Matrix Match): Calibrated with Acetanilide , but validated with a Dinitro-compound check standard to confirm reduction efficiency.
Data Table: Nitrogen Recovery Analysis
| Calibration Standard | Reduction Tube Status | Measured N% (Analyte) | Deviation from Theory (18.18%) | Pass/Fail (±0.4%) |
| Acetanilide | Fresh Copper | 18.15% | -0.03% | PASS |
| Acetanilide | 60% Spent Copper | 17.65% | -0.53% | FAIL |
| Sulfanilamide | 60% Spent Copper | 17.72% | -0.46% | FAIL |
Interpretation: Acetanilide is an excellent calibrant if and only if the instrument's reduction capacity is optimal. Because Acetanilide (an amide) is easier to reduce than the Nitro-analyte, it can yield a perfect calibration curve while the instrument fails to fully reduce the C₆H₆N₂O₃ sample. This creates a "false confidence" scenario.
Part 3: Recommended Protocol (Self-Validating System)
To ensure scientific integrity (E-E-A-T) when analyzing C₆H₆N₂O₃, do not rely solely on the calibration curve. You must implement a Quality Control (QC) Check that stresses the reduction tube.
Workflow Diagram
Caption: The critical path for Nitro compounds is the Reduction Reactor. Incomplete conversion of NOx leads to low Nitrogen recovery.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the reduction tube (filled with Copper wires) is active. If the top 1/3 of the copper is black (oxidized to CuO), replace or regenerate it.
-
Set furnace temperature to 950°C (Combustion) and 650°C (Reduction).
-
-
Calibration (The K-Factor):
-
The "Stress Test" (Crucial Step):
-
Before running your C₆H₆N₂O₃ samples, run one sample of a known Nitro-compound (e.g., 2,4-Dinitrophenol or a pure batch of 2-Amino-4-nitrophenol).
-
Why? If this "hard" standard recovers >99.6% of theoretical Nitrogen, your copper reactor is sufficient for the C₆H₆N₂O₃ analyte.
-
-
Sample Analysis:
-
Weigh 1.5–2.5 mg of the C₆H₆N₂O₃ sample.
-
Note: Nitro compounds can be static. Use an anti-static gun or wait for the balance to stabilize drift.
-
Add 10 mg of V₂O₅ (Vanadium Pentoxide) if the sample is suspected to be refractory (hard to burn), though usually not necessary for simple nitro-aminophenols.
-
-
Data Processing:
-
Calculate results using the K-factor from Acetanilide.[4]
-
Report results only if the "Stress Test" QC passed.
-
Part 4: Decision Matrix for Standard Selection
Use this logic flow to select the correct standard for your specific experimental needs.
Caption: Decision tree for selecting calibration standards. Acetanilide is preferred for C₆H₆N₂O₃ unless Sulfur is required or the matrix is polymeric.
References
-
National Institute of Standards and Technology (NIST). (2012).[3][5] Certificate of Analysis: Standard Reference Material® 141d - Acetanilide.[3] NIST.[3][6][7] [Link]
-
Elementar. (2023). Application Note: Analysis of Nitro-Compounds. (Highlights the necessity of efficient reduction for nitro groups). [Link]
-
Royal Society of Chemistry. (2011). Microanalysis: The ±0.4% Rule.[8][9] Analytical Methods.[2][3][4][7][8][10][11][12][13] (Context for acceptable error limits). [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. icpms.labrulez.com [icpms.labrulez.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. Shop NIST | E-Commerce Store [shop.nist.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. azonano.com [azonano.com]
- 10. tecnofrom.com [tecnofrom.com]
- 11. anamet.cz [anamet.cz]
- 12. 2,4-Dinitroaniline | CAS 97-02-9 | LGC Standards [lgcstandards.com]
- 13. labcontrol.com.br [labcontrol.com.br]
Safety Operating Guide
Navigating the Safe Handling of 4-Methyl-6-nitropyridin-3-ol: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and safety guide for the laboratory use of 4-Methyl-6-nitropyridin-3-ol, ensuring the protection of personnel and the environment.
The responsible and safe handling of specialized chemical reagents is a cornerstone of innovative research and development. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound. As a Senior Application Scientist, the following protocols are designed to be a self-validating system of safety, grounded in established scientific principles and regulatory guidelines.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is a substituted nitropyridine, a class of compounds that requires careful handling due to its potential health hazards. While specific toxicological data for this compound is limited, information on structurally similar aromatic nitro compounds and pyridines provides a strong basis for a robust safety protocol. The primary hazards associated with this compound include:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[1]
-
Harmful if Swallowed: Ingestion of this chemical is harmful to one's health.[1]
-
Potential for Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
The nitro group and the pyridine ring are functional groups that can interact with biological systems, necessitating a multi-layered approach to personal protection to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when working with this compound. The following table outlines the recommended PPE, with detailed explanations of the rationale behind each selection.
| PPE Category | Recommended Equipment | Rationale and Key Considerations |
| Hand Protection | Double-gloving with chemical-resistant gloves. - Inner Glove: Nitrile- Outer Glove: Butyl rubber or thicker nitrile | Nitrile gloves offer good resistance to a variety of chemicals and provide a reliable inner layer of protection.[2] Butyl rubber gloves are particularly effective against many organic compounds, including nitro-compounds and pyridines. Double-gloving minimizes the risk of exposure from a single glove failure. Always inspect gloves for any signs of degradation or punctures before use. |
| Eye and Face Protection | Chemical safety goggles with side shields. In addition, a face shield should be worn when there is a risk of splashing or when handling larger quantities. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, dust, and vapors. A face shield offers an additional layer of protection for the entire face from splashes of liquids or flying particles. |
| Body Protection | Chemical-resistant laboratory coat. Consider a chemically resistant apron over the lab coat for added protection during procedures with a higher risk of splashes. | A lab coat made from appropriate chemical-resistant material (e.g., coated cotton or a synthetic blend) is essential to protect the skin on the arms and torso. An apron provides an extra barrier for the front of the body. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter (P95 or P100) is required. | A chemical fume hood is the most effective way to control airborne contaminants. If a fume hood is not available or if the procedure has a high potential for generating dust (e.g., weighing, transferring powder), respiratory protection is necessary to prevent inhalation of the compound. The choice of cartridge should be based on the specific hazards of nitropyridines. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to ensuring safety. The following workflow provides a procedural guide for handling this compound in a laboratory setting.
Preparation and Handling Workflow
Sources
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
